Flonoltinib maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H36FN7O5S |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |
InChI Key |
IEZUCWOITIANPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Flonoltinib Maleate: A Potent Dual JAK2/FLT3 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of Flonoltinib maleate, a potent and orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this promising anti-cancer agent.
Introduction
This compound has emerged as a significant therapeutic candidate for hematological malignancies, particularly those driven by mutations in the JAK2 and FLT3 genes.[1][2] Hyperactivation of the JAK2 kinase, often due to the JAK2V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs).[1][3] Similarly, activating mutations in FLT3 are common in acute myeloid leukemia (AML). By simultaneously targeting these two key signaling proteins, this compound offers a promising treatment strategy for these diseases.[2] Preclinical studies have demonstrated its high selectivity for JAK2, particularly through its interaction with the pseudokinase domain (JH2), and its potent anti-tumor activity in various models.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| JAK2 | 0.7[5] |
| FLT3 | 4[5] |
| JAK1 | 26[5] |
| JAK3 | 39[5] |
Table 2: In Vitro Cellular Activity in MV4-11 (FLT3-ITD positive) Cells
| Assay | Concentration | Effect |
| Apoptosis Induction | 5-100 nM (2 hours) | Dose-dependent increase in apoptosis[5] |
| Cell Cycle Arrest | 100 nM (2 hours) | 85% of cells in G1/G0 phase[5] |
| p-FLT3 Downregulation | 0.008-1 µM (2 hours) | Dose-dependent downregulation[5] |
Table 3: In Vivo Efficacy in MV4-11 Xenograft Mouse Model
| Dosage | Treatment Duration | Tumor Growth Inhibitory (TGI) Rate |
| 30 mg/kg/day (p.o.) | 14 days | 58%[5] |
| 60 mg/kg/day (p.o.) | 14 days | 93%[5] |
Table 4: Phase 1/2a Clinical Trial (NCT05153343) Efficacy in Myelofibrosis Patients
| Endpoint | Result |
| Spleen Volume Reduction (SVR35) at 24 weeks | 77.3% of evaluable patients[6] |
| Best Spleen Response Rate | 86.7%[6] |
| 50% Reduction in Total Symptom Burden (TSS50) | 76.7% of patients[6] |
| Bone Marrow Fibrosis Improvement | 26.1% of patients[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of this compound against JAK2 and FLT3 kinases was likely determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Principle: This assay is a luminescent ADP detection method. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction. The light output is proportional to the kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant human JAK2 or FLT3), the substrate (a suitable peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Cell Line: MV-4-11, a human leukemia cell line with an endogenous FLT3-ITD mutation.
Cell Culture:
-
MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation (MTT) Assay:
-
Seed MV-4-11 cells in a 96-well plate at a density of 15,000-20,000 cells per well.
-
After overnight incubation, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat MV-4-11 cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Animal Studies
Model: JAK2V617F-induced myeloproliferative neoplasm (MPN) murine model.
Protocol:
-
Model Induction: Establish the MPN model in mice, for example, by retroviral transduction of bone marrow cells with a vector carrying the JAK2V617F mutation, followed by transplantation into recipient mice.
-
Treatment: Once the disease is established (e.g., confirmed by elevated white blood cell counts or splenomegaly), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 30 and 60 mg/kg/day) for a specified duration (e.g., 14 days).
-
Monitoring: Monitor the health of the mice daily. Measure disease progression parameters such as body weight, spleen and liver size, and complete blood counts at regular intervals.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and perform detailed analyses, including spleen and liver weights, and histological examination of tissues like the spleen and bone marrow to assess disease burden and fibrosis.
-
Data Analysis: Compare the treatment groups to the vehicle control group to determine the efficacy of this compound in reducing disease burden and improving survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its discovery and preclinical evaluation.
Caption: JAK/STAT Signaling Pathway Inhibition by Flonoltinib.
Caption: FLT3 Signaling Pathway Inhibition by Flonoltinib.
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound is a potent, orally available dual inhibitor of JAK2 and FLT3 with a promising preclinical profile. Its high selectivity for JAK2, demonstrated efficacy in cellular and animal models of hematological malignancies, and positive early clinical trial results underscore its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive overview of the foundational research that has propelled this compound into clinical development. Further investigation into its chemical synthesis and continued clinical evaluation will be crucial in fully defining its therapeutic role.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Flonoltinib | JAK2 Inhibitor | FLT3 Inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]
Flonoltinib Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Chemical Structure and Properties
Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its chemical structure is detailed below.
Chemical Name: Ethanol, 2-[[1-[2-fluoro-4-[[5-methyl-4-[1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]phenyl]-4-piperidinyl]methylamino]-[1]
Molecular Formula:
Molecular Weight:
SMILES: CC(C)n1cc(cn1)-c2c(C)cnc(Nc3ccc(c(c3)F)N4CCC(CC4)N(C)CCO)n2.C(=C/C(=O)O)/C(=O)O[2]
InChI Key: NLVFJAJYGCZTRV-BTJKTKAUSA-N[2]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of both JAK2 and FLT3 kinases, which are key components of signaling pathways that regulate cell proliferation and differentiation.[3] Dysregulation of these pathways is implicated in various hematological malignancies.
The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[3] Hyperactivation of JAK2, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[4] this compound has demonstrated high selectivity for JAK2 over other JAK family members.[4] Uniquely, it has been shown to bind to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity and potent inhibition.[5] By inhibiting JAK2, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3] This blockade of STAT signaling leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on this pathway.[3]
In addition to its effects on JAK2, this compound also targets FLT3, a receptor tyrosine kinase that is often overexpressed or mutated in acute myeloid leukemia (AML).[3] Inhibition of FLT3 signaling further contributes to the anti-neoplastic activity of the compound.
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| JAK2 | 0.7 | [6] |
| FLT3 | 4 | [6] |
| JAK1 | 26 | [6] |
| JAK3 | 39 | [6] |
Table 2: Preclinical In Vitro Cellular Effects
| Cell Line | Effect | Concentration | Duration | Reference |
| MV4-11 | Down-regulation of p-FLT3 | 0.008-1 µM | 2 hours | [6] |
| MV4-11 | Induction of apoptosis | 5-100 nM | 2 hours | [6] |
| MV4-11 | Cell cycle arrest (G1/G0) | 100 nM (85% arrest) | 2 hours | [6] |
Table 3: Preclinical In Vivo Efficacy
| Animal Model | Dosing | Duration | Key Outcome | Reference |
| MV4-11-bearing mice | 30 and 60 mg/kg/day (p.o.) | 14 days | Significant antitumor effects (TGI of 58% and 93% respectively) | [6] |
| JAK2V617F-induced MPN murine models | Dose-dependent | - | Reduced hepatosplenomegaly and prolonged survival | [4] |
Table 4: Phase I/IIa Clinical Trial in Myelofibrosis (NCT05153343)
| Parameter | Value | Notes | Reference |
| Dose Escalation | 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, 325 mg | Oral administration | [5] |
| Maximum Tolerated Dose (MTD) | 225 mg/day | - | [5] |
| Spleen Volume Reduction (SVR35) at 24 weeks | 77.3% of evaluable patients | SVR35 = ≥35% reduction in spleen volume | [7] |
| Bone Marrow Fibrosis Improvement | Observed in 26.1% of patients | - | [7] |
| Total Symptom Score Reduction (TSS50) | Achieved by 76.7% of patients | TSS50 = ≥50% reduction in total symptom score | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
General Protocol:
-
Reagents: Purified recombinant kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). e. Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™. f. Measure luminescence, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays (MV4-11 Cell Line)
Objective: To evaluate the effects of this compound on cell signaling, apoptosis, and cell cycle progression in a human leukemia cell line.
General Protocol:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Western Blotting for p-FLT3: a. Treat cells with varying concentrations of this compound for 2 hours. b. Lyse the cells and quantify protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. e. Use a loading control like β-actin to ensure equal protein loading. f. Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Apoptosis Assay: a. Treat cells with this compound for 2 hours. b. Stain cells with Annexin V and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: a. Treat cells with this compound for 2 hours. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.
-
Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer this compound orally (e.g., by gavage) at specified doses (e.g., 30 and 60 mg/kg/day) for a defined period (e.g., 14 days). The control group receives the vehicle.
-
Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. c. Calculate the tumor growth inhibition (TGI).
Below is a diagram illustrating a general experimental workflow for preclinical evaluation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 6. pvreporter.com [pvreporter.com]
- 7. onclive.com [onclive.com]
Flonoltinib Maleate: A Technical Guide to Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flonoltinib maleate is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), demonstrating significant promise in the treatment of myeloproliferative neoplasms (MPNs).[1][2] This technical guide provides an in-depth analysis of the target binding affinity, mechanism of action, and the experimental methodologies used to characterize this novel therapeutic agent. This compound distinguishes itself from other JAK2 inhibitors through its unique interaction with both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, contributing to its high selectivity. This document summarizes the quantitative binding data, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages.[3] A key driver of these diseases is the hyperactivation of the JAK2 signaling pathway, frequently caused by a specific mutation, JAK2V617F, which is present in a high percentage of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][4] this compound has emerged as a promising therapeutic strategy by directly targeting the aberrant JAK2 activity.[2] Additionally, its inhibitory effect on FLT3 makes it a potential treatment for acute myeloid leukemia (AML) where FLT3 mutations are common.[5][6] This guide serves as a comprehensive resource for understanding the molecular interactions and functional consequences of this compound's engagement with its primary targets.
Target Binding Affinity
The binding affinity of this compound to its target kinases has been quantified using various in vitro assays, providing key insights into its potency and selectivity. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Reference(s) |
| JAK2 | 0.8 | [1] |
| JAK2V617F | 1.4 | [7] |
| FLT3 | 15 | |
| JAK1 | >520 | |
| JAK3 | >720 | [1] |
| TYK2 | ~64 | [1] |
Data compiled from multiple sources indicating high potency against JAK2 and FLT3 with significant selectivity over other JAK family members.
Table 2: Dissociation Constants (Kd) for this compound Binding to JAK2 Domains
| JAK2 Domain | Kd (µM) | Reference(s) |
| JH1 | 20.9 | [7] |
| JH2 | 3.14 | [7] |
| JH2V617F | 5.21 | [7] |
These values, determined by surface plasmon resonance, indicate a stronger binding affinity of this compound for the pseudokinase (JH2) domain compared to the kinase (JH1) domain of JAK2.[1][2]
Mechanism of Action
This compound exerts its therapeutic effect through the inhibition of the JAK/STAT signaling pathway.[6] Unlike many other JAK2 inhibitors that primarily target the ATP-binding site within the active kinase domain (JH1), this compound exhibits a dual-binding mechanism. It interacts with both the JH1 and the pseudokinase (JH2) domain of JAK2. The binding to the JH2 domain is thought to be a key contributor to its high selectivity for JAK2 over other JAK family members.[3] This allosteric inhibition, coupled with direct inhibition of the JH1 domain, effectively abrogates the constitutive activation of JAK2, including the pathogenic JAK2V617F mutant.[1] Inhibition of JAK2 prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] This blockade of STAT signaling leads to the induction of apoptosis and a reduction in the proliferation of cancer cells that are dependent on this pathway.[6]
Experimental Protocols
The following sections describe the generalized methodologies for the key experiments used to determine the target binding affinity of this compound.
In Vitro Kinase Assay
This assay is employed to determine the concentration-dependent inhibitory effect of this compound on the enzymatic activity of specific kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, FLT3) are expressed and purified. A suitable peptide substrate for the kinase is selected.
-
Assay Buffer: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP for radiometric detection or unlabeled ATP for luminescence-based methods).
-
Inhibitor Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound (or DMSO as a vehicle control) are combined in the assay buffer and incubated at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.
-
Detection: The extent of substrate phosphorylation is quantified. In a radiometric assay, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured. In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized protein (e.g., JAK2 domains).
Methodology:
-
Protein Immobilization: Recombinant JAK2 domains (JH1, JH2, and JH2V617F) are immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., His-tag). A reference flow cell is prepared without the protein or with an irrelevant protein to subtract non-specific binding.
-
Analyte Preparation: this compound is prepared in a suitable running buffer (e.g., HBS-EP+) at various concentrations.
-
Binding Measurement: The analyte (this compound) is injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Dissociation: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the immobilized protein.
-
Regeneration: If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Immobilization of His-tagged kinase JAK2 onto the surface of a plasmon resonance gold disc modified with different copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Flonoltinib Maleate: A Novel JAK2/FLT3 Inhibitor for Myeloproliferative Neoplasms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more blood cell lineages. A key driver in many MPN cases is the hyperactivation of the Janus kinase 2 (JAK2) protein, most commonly due to the V617F mutation.[1] Flonoltinib maleate (FM) is a novel, potent, and orally active dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3) that has shown significant promise in preclinical studies for the treatment of MPNs.[2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exhibits a high degree of selectivity for JAK2 over other members of the JAK family.[2][4] A distinguishing feature of its mechanism is its strong binding affinity for the pseudokinase (JH2) domain of JAK2, in addition to the kinase (JH1) domain.[1][5] This interaction with the JH2 domain, which negatively regulates the activity of the JH1 domain, may contribute to its high selectivity.[1] Surface plasmon resonance assays have confirmed that this compound has a stronger affinity for the JAK2 JH2 domain than the JH1 domain.[1][4] The co-crystal structure of this compound in complex with the JAK2 JH2 domain confirms a stable binding.[1][4] This dual binding and allosteric inhibition mechanism differentiates it from many existing JAK2 inhibitors that primarily target the ATP-binding site in the JH1 domain.[5][6]
The hyperactivated JAK/STAT signaling pathway is a central pathogenic mechanism in MPNs.[4] this compound effectively inhibits this pathway by blocking the phosphorylation of JAK2 and its downstream substrates, STAT3 and STAT5.[4][7]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK2 | Kinase Assay | 0.7 - 0.8 | [3][5][8] |
| JAK2V617F | Kinase Assay | 1.4 | [9][10] |
| FLT3 | Kinase Assay | 4 - 15 | [3][5][8] |
| JAK1 | Kinase Assay | 26 | [3][8] |
| JAK3 | Kinase Assay | 39 | [3][8] |
| TYK2 | Kinase Assay | ~64 (calculated) | [9][10] |
| HEL (JAK2V617F) | Cell Proliferation | <500 | [11] |
| Ba/F3-JAK2V617F | Cell Proliferation | 200 | [10] |
| Ba/F3-JAK2WT | Cell Proliferation | 390 | [10] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | <100 | [10] |
Note: this compound demonstrates over 600-fold selectivity for JAK2 over JAK1 and JAK3.[5]
Table 2: In Vivo Efficacy in a Ba/F3-JAK2V617F Murine MPN Model
| Treatment Group | Dose (mg/kg) | Administration | Median Survival (days) | Reference |
| Vehicle | - | p.o., bid | 25 | [9] |
| This compound | 15 | p.o., bid | 30 | [9] |
| This compound | 30 | p.o., bid | 31 | [9] |
| Fedratinib | 30 | p.o., bid | 28 | [9] |
p.o. = per os (by mouth), bid = bis in die (twice a day)
In addition to extending survival, this compound treatment in murine models led to a dose-dependent reduction in hepatosplenomegaly and demonstrated strong inhibitory effects on spleen and bone marrow fibrosis.[1][4] Long-term treatment was associated with good pharmacokinetic and pharmacodynamic characteristics, showing high drug exposure in tumor-bearing tissues and low toxicity.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a suitable buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.
-
Incubation: The reaction plates are incubated at 37°C for a defined period to allow the kinase reaction to proceed.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, HTRF®, or ELISA.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of this compound on the growth of MPN-relevant cell lines was assessed using proliferation assays.
Protocol:
-
Cell Seeding: Cells (e.g., HEL or Ba/F3-JAK2V617F) are seeded into 96-well plates at a predetermined density.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® or by direct cell counting.
-
Data Analysis: The percentage of proliferation inhibition is calculated, and IC50 values are determined.
Western Blot Analysis for Phospho-STAT Inhibition
Western blotting was used to confirm the inhibition of the JAK/STAT signaling pathway in cellular models.
Protocol:
-
Cell Treatment: Cells (e.g., HEL or Ba/F3-JAK2V617F) are treated with different concentrations of this compound for a short period (e.g., 3 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total JAK2, STAT3, and STAT5.[4] A loading control like β-actin is also probed.[4]
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Murine MPN Model Efficacy Study
The therapeutic potential of this compound was evaluated in mouse models of MPNs.
Protocol:
-
Model Induction: An MPN-like disease is induced in mice (e.g., BALB/c-nude) by intravenously inoculating them with Ba/F3 cells expressing the JAK2V617F mutation.[4][6]
-
Treatment: After a few days to allow for disease establishment, mice are randomized into groups and treated orally with vehicle, this compound (e.g., 15 and 30 mg/kg), or a comparator drug like fedratinib.[4][6]
-
Monitoring: The primary endpoint is overall survival, which is monitored daily. Animal health and body weight are also regularly assessed.
-
Terminal Analysis: At the end of the study or when animals reach a humane endpoint, spleens and livers are harvested, weighed, and processed for further analysis.[4] This includes Western blotting for signaling pathway inhibition (p-STAT3/5) and histological analysis (H&E staining) to assess tumor cell infiltration and fibrosis.[4][6]
-
Data Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test.[4] Differences in spleen weight and other quantitative measures between groups are assessed using appropriate statistical tests like the t-test.[4]
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for MPNs. Its unique mechanism of action, involving binding to the JAK2 JH2 domain, confers high selectivity and potent inhibition of the pathogenic JAK/STAT pathway.[1][4] In vitro studies demonstrate its potent inhibition of JAK2V617F and related cell lines.[9][10] Furthermore, in vivo studies in murine models of MPN have shown significant efficacy in reducing disease burden, improving survival, and mitigating fibrosis, all with a favorable safety profile.[2][4] These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients with MPNs.[4][5]
References
- 1. pvreporter.com [pvreporter.com]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
- 9. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Flonoltinib Maleate: A Deep Dive into its Role in the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Flonoltinib maleate, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] We will delve into its mechanism of action, particularly its role in the JAK/STAT signaling pathway, and present key preclinical and clinical data. This document is intended to be a valuable resource for researchers and professionals involved in the fields of oncology, immunology, and drug development.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor with potential antineoplastic, anti-inflammatory, and immunomodulating activities.[1] It targets and binds to both JAK2 and FLT3, inhibiting their activity and the subsequent downstream signaling pathways.[1] The hyperactivation of the JAK/STAT pathway, often driven by mutations such as JAK2V617F, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[2][3] this compound has been developed to address the unmet medical need for highly selective JAK2 inhibitors with improved safety profiles.[4]
Mechanism of Action: Targeting the JAK/STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated and phosphorylate the intracellular receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription involved in cell proliferation, differentiation, and survival.[5]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK2. A distinguishing feature of this compound is its high selectivity for JAK2, which is attributed to its unique binding mode. Unlike many other JAK2 inhibitors that primarily bind to the active kinase domain (JH1), this compound interacts with both the pseudokinase domain (JH2) and the JH1 domain.[6][7] Preclinical studies have shown that this compound has a stronger affinity for the JH2 domain than the JH1 domain of JAK2.[2] This dual binding contributes to its high selectivity over other JAK family members, potentially leading to a reduction in off-target effects.[4][6]
By inhibiting JAK2, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][5] This disruption of the JAK/STAT signaling cascade leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on this pathway.[1]
References
- 1. pvreporter.com [pvreporter.com]
- 2. researchgate.net [researchgate.net]
- 3. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correction to: Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Flonoltinib Maleate: A Technical Overview of Early-Phase Clinical Development
Introduction
Flonoltinib maleate (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[1] Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in MPNs.[3][4] this compound distinguishes itself from other JAK2 inhibitors through its unique mechanism of action, binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[3][5][6] This dual binding is believed to confer high selectivity for JAK2 over other JAK family members, potentially leading to an improved safety and efficacy profile.[5][6][7] Preclinical studies have demonstrated its potent anti-tumor activity in various MPN models, showing significant reduction in tumor burden, suppression of disease progression, and prolonged survival in mice.[3][4][8]
This technical guide provides an in-depth summary of the available data from early-phase clinical trials of this compound, with a focus on its clinical activity, safety profile, and the methodologies employed in these studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical signaling cascade for cell proliferation, differentiation, and immune regulation.[3] The JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell growth characteristic of MPNs.[3] this compound's high selectivity is attributed to its ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2 domain.[3] This dual-action mechanism is distinct from first-generation JAK inhibitors.[5][6] Additionally, this compound inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[1] Some preclinical evidence also suggests it may inhibit Cyclin-Dependent Kinase 6 (CDK6), which could contribute to improvements in bone marrow fibrosis.[9][10]
Inhibitory Activity
Preclinical assessments have quantified the inhibitory potency of this compound against various kinases.
| Target | IC50 (nM) |
| JAK2 | 0.7 - 0.8 |
| FLT3 | 4 - 15 |
| JAK1 | 26 |
| JAK3 | 39 |
| Sources:[5][6][7][11] |
The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater selectivity for JAK2 compared to JAK1 and JAK3.[5][6][7]
Phase I/IIa Clinical Trial (NCT05153343)
A first-in-human, multicenter, Phase I/IIa study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and clinical activity of this compound in patients with myelofibrosis.[5]
Experimental Protocol
-
Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-expansion phase (Phase IIa).[5][7]
-
Dose Escalation: Patients received oral this compound at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).[5][6]
-
Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100 mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]
-
-
Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable splenomegaly.[7][9] Both JAK inhibitor-naïve and previously treated patients were enrolled.[5][7]
-
Dosing Regimen:
-
Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]
-
Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5][7]
-
Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5][7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]
-
-
Endpoints:
-
Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[5][6][7]
-
Secondary Endpoints: A ≥35% reduction in spleen volume from baseline at week 24 (SVR35), palpation response, and improvement in disease-related symptoms, often measured as a ≥50% reduction in Total Symptom Score (TSS50).[5][6]
-
Clinical Efficacy
The trial demonstrated significant clinical benefits for patients with myelofibrosis.[5] The maximum tolerated dose was established at 225 mg/day.[6][7]
Table 1: Spleen Volume and Symptom Response
| Endpoint | Overall Population (n=30) | Dose Escalation (n=15) | Dose Expansion (n=15) |
|---|---|---|---|
| SVR35 at Week 24 | 77.3% (17/22 evaluable) | 72.7% (8/11 evaluable) | 81.8% (9/11 evaluable) |
| Best SVR35 | 83.3% - 86.7% | 80.0% | 93.3% |
| Best TSS50 | 76.7% - 80.0% | 80.0% | 73.3% |
Data as of Feb 29, 2024, and Sep 5, 2024. Sources:[5][6][7][9]
A subgroup analysis showed comparable spleen response rates between patients previously exposed to JAK inhibitors and those who were JAK inhibitor-naïve.[5][7] At week 24, the SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naïve patients.[7]
Table 2: Bone Marrow Fibrosis Improvement
| Cohort | Improvement Rate |
|---|---|
| Overall Population | 26.1% |
| Dose Escalation | 16.7% |
| Dose Expansion | 36.4% |
Source:[9]
Safety and Tolerability
This compound was found to have a manageable safety profile.[9] No dose-limiting toxicities were observed during the first cycle of the Phase I portion of the study.[5][6][7]
Table 3: Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Type | Event | Incidence (%) |
|---|---|---|
| Hematological | Anemia | 48.4% |
| Thrombocytopenia | 29.0% | |
| Leukopenia | 19.4% | |
| Decreased Lymphocyte Count | 16.1% | |
| Neutropenia | 16.1% | |
| Non-Hematological | Pneumonia | 9.7% |
| Abdominal Pain | 3.2% | |
| Hypertension | 3.2% | |
| Fibrinogen Decreased | 3.2% | |
| Abnormal Liver Function | 3.2% |
Notably, platelet counts were not significantly affected during treatment, and neutrophil levels returned to normal, suggesting reduced off-target toxicities.[9]
Conclusion and Future Directions
The early-phase clinical trials of this compound have yielded promising results, demonstrating significant and durable efficacy in reducing spleen volume, improving constitutional symptoms, and even reversing bone marrow fibrosis in patients with myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely contributes to its high selectivity and manageable safety profile, particularly concerning the limited impact on platelet counts.[3][9]
Based on these findings, this compound has the potential to be a valuable new treatment option for myelofibrosis.[5] A randomized, open-label, multicenter Phase II trial is currently underway to further evaluate its efficacy and safety.[5] Additionally, a Phase IIa study is planned to investigate its use in patients with polycythemia vera who are resistant or intolerant to standard therapies.[10] These ongoing studies will provide a more comprehensive understanding of this compound's role in the treatment landscape for myeloproliferative neoplasms.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Flunotinib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 8. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
Flonoltinib Maleate: A Technical Profile of JAK Family Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib maleate (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[3] This signaling is essential for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.[3][4]
Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family members, which is a critical attribute for minimizing off-target effects and improving safety profiles.[1][2][5] For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3 inhibition can also impact immune function.[4] Flonoltinib's high selectivity for JAK2 is attributed to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1) domains of JAK2.[4][5][6] This technical guide provides a detailed overview of the selectivity profile of Flonoltinib, the experimental methods used for its characterization, and the underlying signaling pathway it modulates.
Quantitative Selectivity Profile
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.
Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of JAK2, with significant selectivity over other JAK family kinases.[1][2][7]
| Target Kinase | This compound IC50 (nM) | Selectivity Fold (vs. JAK2) |
| JAK1 | 26 | ~37x |
| JAK2 | 0.7 - 0.8 | 1x |
| JAK3 | 39 | ~56x |
| TYK2 | Data not consistently available, but selectivity is ~80-fold greater for JAK2[2] | ~80x |
| JAK2 (V617F mutant) | 1.4 | ~2x |
| FLT3 | 4 - 15 | ~6-21x |
| Table 1: Summary of this compound IC50 values against JAK family kinases and FLT3. Data compiled from multiple sources.[1][2][7] The selectivity fold is calculated based on the 0.7 nM value for JAK2. |
The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more selective for JAK2 over TYK2.[2] The compound also potently inhibits the common JAK2-V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3 (FLT3), a target in certain leukemias.[1][8][9]
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors like Flonoltinib is typically performed using in vitro biochemical assays.[10][11] The following protocol describes a representative method based on Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the concentration-dependent inhibition of JAK family kinase activity by this compound and calculate IC50 values.
Materials:
-
Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.[12]
-
Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).[12]
-
Inhibitor: this compound, serially diluted in DMSO.
-
Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).[12]
-
Equipment: Microplate reader capable of HTRF detection.
Methodology:
-
Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific concentration of Flonoltinib (or DMSO for control).
-
Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[12]
-
Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[12]
-
Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor (e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only to the phosphorylated tyrosine residues on the substrate.
-
Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close proximity, generating a FRET signal.
-
Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO control. The IC50 value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.
Visualizations: Signaling Pathway and Experimental Workflow
Diagrams created with Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pvreporter.com [pvreporter.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
The Pharmacodynamics of Flonoltinib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib maleate is an orally bioavailable small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs).[2][3] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML).[1] this compound's dual inhibitory action presents a targeted therapeutic strategy for these hematological malignancies.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory activity, and effects on cellular signaling pathways and in vivo models.
Mechanism of Action
This compound exhibits a unique mechanism of action by binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[5][6][7] This dual binding contributes to its high selectivity for JAK2 over other members of the JAK family.[5][6][7] The interaction with the JH2 domain is a distinguishing feature compared to some other JAK2 inhibitors.[7] By inhibiting JAK2, this compound blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] This inhibition leads to the induction of apoptosis and a reduction in the proliferation of tumor cells that are dependent on JAK2 signaling.[1] Additionally, its inhibitory effect on FLT3 disrupts signaling pathways crucial for the survival and proliferation of FLT3-mutated cancer cells.[1][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK2 | 0.7 - 0.8 | [4][6][8][9] |
| JAK2 (V617F) | 1.4 | [8][9] |
| FLT3 | 4 - 15 | [4][6][8][9] |
| JAK1 | 26 | [4] |
| JAK3 | 39 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| Ba/F3-JAK2V617F | Anti-proliferative | 0.2 | [9] |
| Ba/F3-JAK2WT | Anti-proliferative | 0.39 | [9] |
| Various FLT3 mutant tumor cell lines | Anti-proliferative | <0.1 | [9] |
| U2OS (IFN-γ induced p-STAT1) | Signaling | 0.39 | [10] |
| HEL (G-CSF induced p-STAT3) | Signaling | 0.46 | [10] |
| GM-CSF-induced p-STAT5 | Signaling | 0.12 | [9][10] |
| IFN-α-induced p-STAT1 | Signaling | >5 | [9][10] |
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.
-
Methodology: Standard in vitro kinase assays are performed, typically using a radiometric or fluorescence-based format. Recombinant human kinase enzymes (JAK1, JAK2, JAK3, FLT3) are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition and calculate the IC50 value.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To measure the binding affinity of this compound to different domains of the JAK2 protein.[3][7][10]
-
Methodology: Recombinant JAK2 protein domains (JH1, JH2, and JH2V617F) are immobilized on a sensor chip.[10] this compound solutions of varying concentrations are then flowed over the chip surface.[10] The binding and dissociation of this compound to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.[10] These data are used to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[9]
Cell-Based Signaling Assays
-
Objective: To assess the ability of this compound to inhibit JAK/STAT and FLT3 signaling pathways within intact cells.
-
Methodology:
-
Cell Culture and Treatment: Human cell lines, such as HEL (human erythroleukemia) and Ba/F3 (murine pro-B) cells engineered to express specific JAK2 mutations, are cultured under standard conditions.[10][11] The cells are then treated with various concentrations of this compound for a defined period (e.g., 1-3 hours).[4][10]
-
Cytokine Stimulation: To activate the JAK/STAT pathway, cells are stimulated with a specific cytokine, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), interferon-gamma (IFN-γ), or interferon-alpha (IFN-α).[10]
-
Western Blot Analysis: Following treatment and stimulation, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., JAK2, STAT3, STAT5, ERK).[10][11] The levels of protein phosphorylation are quantified to determine the inhibitory effect of this compound.[10][11]
-
Cell Viability and Apoptosis Assays
-
Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cell lines.
-
Methodology:
-
Cell Viability: Cancer cell lines (e.g., HEL, Ba/F3-JAK2V617F, MV4-11) are treated with a range of this compound concentrations for 24-48 hours.[4][10] Cell viability is then assessed using colorimetric assays such as MTT or MTS, which measure metabolic activity.
-
Apoptosis: To quantify apoptosis, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.[4][10] Annexin V positive cells are considered apoptotic.
-
Cell Cycle Analysis: The effect of this compound on cell cycle progression is determined by staining treated cells with PI and analyzing the DNA content by flow cytometry.[4][10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
In Vivo Murine Models of Myeloproliferative Neoplasms
-
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a living organism.
-
Methodology:
-
Model Induction: Murine models of MPNs are established, for example, by intravenously injecting BALB/c nude mice with Ba/F3 cells expressing JAK2V617F.[10] Another model involves bone marrow transplantation with cells carrying the JAK2V617F mutation.[2][3]
-
Drug Administration: Once the disease is established, mice are treated with this compound, typically administered orally (p.o.) at various doses (e.g., 15, 30, 45 mg/kg).[10] A vehicle control group is also included.
-
Efficacy Endpoints: The efficacy of the treatment is evaluated by monitoring several parameters, including:
-
Pharmacodynamic Assessments: To confirm target engagement in vivo, tissues such as the spleen can be collected at different time points after drug administration.[10] Western blot analysis is then performed on tissue lysates to measure the levels of phosphorylated STAT3 and STAT5.[10]
-
Conclusion
This compound is a potent and selective dual inhibitor of JAK2 and FLT3. Its unique binding mechanism to both the JH1 and JH2 domains of JAK2 contributes to its high selectivity. Preclinical data robustly demonstrates its ability to inhibit the JAK/STAT signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this pathway. In vivo studies have confirmed its efficacy in reducing disease burden and prolonging survival in murine models of myeloproliferative neoplasms. These findings underscore the therapeutic potential of this compound for the treatment of hematological malignancies driven by aberrant JAK2 and FLT3 signaling. Clinical trials are ongoing to further evaluate its safety and efficacy in patients.[5][6][12][13]
References
- 1. Facebook [cancer.gov]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
Flonoltinib Maleate: A Novel Dual JAK2/FLT3 Inhibitor for FLT3-Mutated Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in Acute Myeloid Leukemia (AML), contributing to poor prognosis and high relapse rates.[1][2] Flonoltinib maleate (FM) is an orally bioavailable, potent dual inhibitor of Janus-associated kinase 2 (JAK2) and FLT3, showing promise as a therapeutic agent for FLT3-mutated AML.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its therapeutic potential in FLT3-mutated AML. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this novel compound.
Introduction
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, are a significant driver of leukemogenesis.[4] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival.[2]
This compound is a novel small molecule inhibitor that targets both JAK2 and FLT3 kinases.[5] Its dual inhibitory action presents a potential therapeutic advantage in AML by not only targeting the primary oncogenic driver (FLT3) but also the JAK/STAT pathway, which is frequently activated in hematological malignancies and can contribute to cytokine-dependent survival of leukemic cells.
Mechanism of Action
This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding sites of both JAK2 and FLT3 kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. A unique characteristic of this compound is its ability to bind to the pseudokinase domain (JH2) of JAK2, in addition to the kinase domain (JH1), which contributes to its high selectivity for JAK2 over other JAK family members.[6]
The inhibition of FLT3 by this compound directly counteracts the effects of activating mutations. In FLT3-mutated AML cells, this leads to the downregulation of key downstream signaling molecules, including STAT5, MAPK (ERK), and AKT, ultimately inducing cell cycle arrest and apoptosis.[7]
Preclinical Data
Kinase Inhibition Profile
This compound has demonstrated potent and selective inhibition of JAK2 and FLT3 kinases in in vitro kinase assays.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 0.7 - 0.8 | [6][7] |
| FLT3 | 4 - 15 | [6][7] |
| JAK1 | 26 | [7] |
| JAK3 | 39 | [7] |
| JAK2V617F | 1.4 | [7] |
| TYK2 | ~64 | [7] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
The data indicates that this compound is highly selective for JAK2 and FLT3, with significantly lower activity against other JAK family members, which may translate to a more favorable safety profile by minimizing off-target effects.[8]
In Vitro Efficacy in FLT3-Mutated AML Cell Lines
This compound has shown significant anti-proliferative and pro-apoptotic activity in human AML cell lines harboring FLT3 mutations, such as MV4-11 (FLT3-ITD).
| Cell Line | Assay | Endpoint | Result | Reference |
| MV4-11 | Proliferation | IC50 | < 0.1 µM | [7] |
| MV4-11 | Apoptosis | Apoptosis Induction | Dose-dependent increase | [3] |
| MV4-11 | Cell Cycle | Cell Cycle Arrest | G0/G1 arrest (85% at 100 nM) | [3] |
| MV4-11 | Phospho-FLT3 | p-FLT3 Downregulation | Dose-dependent from 0.008 to 1 µM | [3] |
| FLT3 mutant tumor cell lines | Proliferation | IC50 | < 0.1 µM | [7] |
| Table 2: In vitro activity of this compound in FLT3-mutated AML cell lines. |
In Vivo Efficacy in AML Xenograft Model
In a preclinical in vivo study using an MV4-11 xenograft mouse model, oral administration of this compound resulted in significant anti-tumor effects.
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 Xenograft | This compound | 30 mg/kg/day, p.o. | 58% | [3] |
| MV4-11 Xenograft | This compound | 60 mg/kg/day, p.o. | 93% | [3] |
| Table 3: In vivo efficacy of this compound in an AML xenograft model. |
These preclinical findings demonstrate the potent in vivo anti-leukemic activity of this compound in a model of FLT3-mutated AML.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a typical luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, used to determine the IC50 of an inhibitor.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the target kinase (e.g., recombinant FLT3), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in kinase assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of this compound to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction, generating a luminescent signal.[9][10]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Generalized MTT Protocol)
This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MV4-11) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo AML Xenograft Model (Generalized Protocol)
This protocol outlines the establishment and use of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of a test compound.
Methodology:
-
Cell Preparation: Culture and harvest a sufficient number of FLT3-mutated AML cells (e.g., MOLM-13 or MV4-11).[12]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human cells.[13]
-
Tumor Implantation: Subcutaneously inject the AML cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at predetermined doses and schedules. The control group receives a vehicle solution.
-
Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly. At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Clinical Development and Future Directions
A first-in-human Phase I/IIa clinical trial (NCT05153343) has evaluated the safety and efficacy of this compound in patients with myelofibrosis.[6][14] The results from this study in a related hematological malignancy provide initial clinical safety and tolerability data that could support its development in AML. The most common grade ≥3 hematological adverse events reported were anemia and thrombocytopenia.[6]
While clinical data for this compound specifically in FLT3-mutated AML is not yet publicly available, its potent preclinical activity warrants further investigation in this patient population. Future clinical trials should focus on establishing the safety, pharmacokinetics, and efficacy of this compound as a monotherapy and in combination with standard-of-care chemotherapy or other targeted agents in patients with newly diagnosed and relapsed/refractory FLT3-mutated AML.
Resistance Mechanisms
Although specific resistance mechanisms to this compound have not been reported, resistance to other FLT3 inhibitors is a known clinical challenge. Potential mechanisms of resistance could include:
-
Secondary FLT3 mutations: "Gatekeeper" mutations in the FLT3 kinase domain that prevent drug binding.
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that can sustain cell survival and proliferation despite FLT3 inhibition.[8]
Further research is needed to elucidate potential resistance mechanisms to this compound and to develop strategies to overcome them, such as combination therapies.
Conclusion
This compound is a promising novel dual JAK2/FLT3 inhibitor with potent and selective activity against FLT3-mutated AML in preclinical models. Its ability to induce cell cycle arrest and apoptosis in FLT3-ITD positive AML cells, coupled with significant in vivo tumor growth inhibition, highlights its therapeutic potential. While clinical data in AML is pending, the existing preclinical and initial clinical safety data in myelofibrosis provide a strong rationale for its continued development for the treatment of FLT3-mutated AML. Further investigation into its clinical efficacy and potential resistance mechanisms is crucial to fully realize its promise for this high-risk patient population.
References
- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions [mdpi.com]
- 2. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 7. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pvreporter.com [pvreporter.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Flonoltinib Maleate: A New Frontier in CDK6 Inhibition for Myeloproliferative Neoplasms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Flonoltinib maleate, a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant clinical efficacy in the treatment of myelofibrosis. Emerging evidence now points towards a novel dimension of its therapeutic potential: the inhibition of Cyclin-Dependent Kinase 6 (CDK6). This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical observations supporting the investigation of this compound as a CDK6 inhibitor. While direct quantitative data on its CDK6 inhibitory activity is not yet publicly available, this document outlines the key signaling pathways, detailed experimental protocols for its evaluation, and the potential implications for its use in oncology, particularly in myeloproliferative neoplasms where CDK6 is a validated therapeutic target.
Introduction: The Emerging Role of CDK6 in Myeloproliferative Neoplasms
Cyclin-Dependent Kinase 6 (CDK6), in partnership with D-type cyclins, is a critical regulator of the G1-S phase transition in the cell cycle. Its canonical function involves the phosphorylation of the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Aberrant CDK6 activity is a hallmark of various cancers, promoting uncontrolled cell proliferation.
Recent research has specifically implicated elevated CDK6 expression in the pathophysiology of myelofibrosis, a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. Studies have shown that CDK6 is significantly upregulated in hematopoietic progenitor cells of myelofibrosis patients and in murine models of the disease.[1] Furthermore, the inhibition of CDK6 has been demonstrated to reduce leukocytosis, decrease splenomegaly, and, crucially, inhibit bone marrow fibrosis in preclinical models of myelofibrosis.[1][2][3] This positions CDK6 as a promising therapeutic target for disease modification in this challenging malignancy.
This compound: Beyond JAK2/FLT3 Inhibition
This compound is an orally bioavailable small molecule that has been extensively characterized as a potent dual inhibitor of JAK2 and FLT3.[4] Its primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is constitutively activated in many myeloproliferative neoplasms. Clinical trials have demonstrated its efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis.[4][5][6]
Intriguingly, this compound is also described as a triple-target inhibitor of JAK2, FLT3, and CDK6.[7] A significant clinical observation supporting this is the notable improvement in bone marrow fibrosis in patients treated with this compound.[5][6][7] While JAK2 inhibition primarily addresses the proliferative and inflammatory aspects of myelofibrosis, the amelioration of bone marrow fibrosis is a key therapeutic goal not consistently achieved with pure JAK inhibitors. The inhibition of CDK6, which is known to play a role in the fibrotic process, provides a strong rationale for this observed clinical benefit.[1][2][3]
Quantitative Data
Currently, there is a lack of publicly available, direct quantitative data on the inhibitory activity of this compound against CDK6. The primary literature has focused on its potent inhibition of JAK2 and FLT3. To fully characterize its potential as a CDK6 inhibitor, further experimental validation is required. The following tables present the known inhibitory concentrations for JAK and FLT3 kinases for context.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK2 | 0.8[4][5] |
| FLT3 | 15[4][5] |
Data for CDK6 is not currently available in the cited literature.
Table 2: Clinical Efficacy of this compound in Myelofibrosis (Phase I/IIa)
| Clinical Endpoint | Result |
| Spleen Volume Reduction ≥35% at Week 24 | 77.3% of evaluable patients[5] |
| Best Overall Spleen Volume Reduction ≥35% | 83.3% of patients[5] |
| Improvement in Bone Marrow Fibrosis at Week 24 | Observed in 5 of 22 patients who completed 12 cycles[5] |
| Improvement in Bone Marrow Fibrosis (Phase IIb) | 93.8% of patients in the this compound group had improved or stable bone marrow fibrosis compared to 60% in the Ruxolitinib group[7] |
Signaling Pathways and Proposed Mechanism of Action
The potential of this compound as a CDK6 inhibitor lies in its ability to modulate the canonical CDK6/Cyclin D-pRb-E2F pathway, which is crucial for cell cycle progression. Furthermore, non-canonical, kinase-independent functions of CDK6 in regulating transcription, including pathways involved in fibrosis, may also be affected.
Canonical CDK6 Signaling Pathway
The following diagram illustrates the core CDK6 signaling pathway and the proposed point of inhibition by this compound.
Caption: Canonical CDK6 signaling pathway and proposed inhibition by this compound.
Proposed Mechanism of Bone Marrow Fibrosis Improvement
In myelofibrosis, dysregulated signaling pathways, including TGF-β, contribute to the overproduction of extracellular matrix proteins by fibroblasts, leading to bone marrow fibrosis. CDK6 has been shown to be involved in these pro-fibrotic signaling cascades. By inhibiting CDK6, this compound may interrupt these pathways, thereby reducing the fibrotic burden in the bone marrow.
Caption: Proposed mechanism of this compound in ameliorating bone marrow fibrosis via CDK6 inhibition.
Experimental Protocols
To definitively establish the potential of this compound as a CDK6 inhibitor, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.
In Vitro CDK6 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CDK6/Cyclin D complexes.
Objective: To determine the IC50 of this compound for CDK6.
Materials:
-
Recombinant human CDK6/Cyclin D3 enzyme
-
Histone H1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of CDK6/Cyclin D3 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix (containing Histone H1 and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro CDK6 kinase assay.
Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb)
This cell-based assay determines the effect of this compound on the phosphorylation of pRb, a key downstream substrate of CDK6. A reduction in pRb phosphorylation would indicate target engagement in a cellular context.
Objective: To assess the inhibition of CDK6 activity in cells by measuring the phosphorylation status of pRb.
Materials:
-
Human cell line with active CDK6 signaling (e.g., a myelofibrosis-derived cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total pRb and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-pRb signal to the total pRb and loading control signals.
Caption: Workflow for Western blot analysis of pRb phosphorylation.
Conclusion and Future Directions
This compound stands as a promising therapeutic agent for myelofibrosis, with established activity against JAK2 and FLT3. The clinical observation of improved bone marrow fibrosis, coupled with reports of its triple-targeting of JAK2/FLT3/CDK6, strongly suggests that CDK6 inhibition may be a key component of its mechanism of action. While direct evidence of its CDK6 inhibitory potential is still forthcoming, the scientific rationale is compelling.
The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the specific activity of this compound against CDK6. A thorough characterization of its CDK6 inhibitory profile, including its IC50 value and its effects on downstream signaling in relevant cellular models, will be crucial in fully understanding its therapeutic potential. Should this compound be confirmed as a potent CDK6 inhibitor, it would represent a significant advancement in the treatment of myeloproliferative neoplasms, offering a multi-pronged attack on both the proliferative and fibrotic drivers of the disease. Further investigation into the kinase-independent functions of CDK6 and how this compound may modulate these activities could also unveil novel therapeutic avenues.
References
- 1. CDK6 is a therapeutic target in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK6 Is a Therapeutic Target in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 6. onclive.com [onclive.com]
- 7. ashpublications.org [ashpublications.org]
Understanding the Oral Bioavailability of Flonoltinib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Flonoltinib maleate, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), is under investigation as a therapeutic agent for myeloproliferative neoplasms (MPNs), including myelofibrosis.[1][2] A critical aspect of its drug development profile is its oral bioavailability, which dictates its potential as an orally administered therapy. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the oral bioavailability of this compound, details the experimental methodologies employed in its assessment, and visualizes key related pathways and processes.
Preclinical Pharmacokinetics and Oral Bioavailability
Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing its potential for oral administration.
Quantitative Pharmacokinetic Data
While comprehensive public data is limited, key studies have revealed promising oral bioavailability. One preclinical study reported that the oral bioavailability of this compound was nearly 60% in both rats and dogs. For its precursor compound, referred to as "18e," an excellent oral bioavailability of 58% with a suitable half-life of 4.1 hours was reported.[3][4]
Table 1: Preclinical Oral Bioavailability of this compound and its Precursor
| Compound | Species | Oral Bioavailability (F%) | Half-life (t½) |
| This compound | Rat, Dog | ~60% | Not Reported |
| Precursor "18e" | Not Specified (presumed Rat) | 58% | 4.1 hours |
Note: Detailed quantitative data for Cmax, Tmax, and AUC for this compound in these preclinical studies are not publicly available at the time of this guide's compilation.
Experimental Protocols
Pharmacokinetic Study in Mice
A pivotal preclinical study assessed the pharmacokinetics of this compound in a murine model.
-
Animal Model: Ba/F3-EPOR-JAK2V617F disease model mice.
-
Dosing: A single oral dose of 30 mg/kg of this compound was administered by oral gavage.
-
Sample Collection: Mice were sacrificed at various time points over 24 hours post-administration to collect plasma and tissue samples.
-
Analytical Method: The concentration of this compound in the collected samples was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method for Plasma Concentration Determination in Rats and Dogs
A specific and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in rat and dog plasma.[5][6]
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: A BEH C18 column (2.1 × 50 mm, 1.7 μm particle size) was used. The mobile phase consisted of a gradient of 0.1% formic acid and 2 mM ammonium acetate in water and acetonitrile.
-
Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Linearity: The method demonstrated good linearity over a concentration range of 0.5 to 500 ng/mL in both rat and dog plasma.
Clinical Pharmacokinetics
This compound is currently being evaluated in human clinical trials, where its pharmacokinetic profile is a key area of investigation.
Clinical Study Design (NCT05153343)
A first-in-human Phase I/IIa clinical trial is assessing the safety, tolerability, and efficacy of this compound in patients with myelofibrosis.[1][2][7] Pharmacokinetics are a primary endpoint of this study.
-
Study Design: Dose-escalation and dose-expansion phases.
-
Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.
-
Dosing Regimen: Oral administration of this compound tablets in escalating doses, ranging from 25 mg to 325 mg, once daily.
-
Pharmacokinetic Assessment: The pharmacokinetic behavior of this compound is being evaluated at various dose levels.
Table 2: Dose Escalation Cohorts in the Phase I/IIa Clinical Trial (NCT05153343)
| Cohort | Oral Dose of this compound |
| 1 | 25 mg |
| 2 | 50 mg |
| 3 | 100 mg |
| 4 | 150 mg |
| 5 | 225 mg |
| 6 | 325 mg |
Note: As of the publication of this guide, detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life, and oral bioavailability) from this clinical trial have not been publicly released.
Visualizing Key Pathways and Processes
JAK2/FLT3 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK2 and FLT3 signaling pathways, which are often dysregulated in myeloproliferative neoplasms.
Caption: this compound inhibits the JAK2/STAT and FLT3 signaling pathways.
General Experimental Workflow for Preclinical Oral Bioavailability Assessment
The determination of oral bioavailability in preclinical settings follows a structured workflow, from drug administration to data analysis.
Caption: Workflow for determining preclinical oral bioavailability.
Conclusion
The available data indicates that this compound possesses favorable oral bioavailability in preclinical species, supporting its development as an orally administered drug. The ongoing Phase I/IIa clinical trial will provide crucial insights into its pharmacokinetic profile in humans, which will be essential for defining the optimal dosing strategy for patients with myelofibrosis and other related conditions. Further publication of the detailed pharmacokinetic parameters from both preclinical and clinical studies will allow for a more complete understanding of the oral bioavailability of this promising new therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method development and application to pharmacokinetic study in rats and dogs of Flonoltinib Maleat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Flonoltinib Maleate: In Vitro Assay Protocols for a Dual JAK2/FLT3 Inhibitor
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flonoltinib maleate is an orally bioavailable small molecule that acts as a potent dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] The hyperactivation of JAK2, often due to mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs).[2][3][4] Similarly, mutations and overexpression of FLT3 are common in acute myeloid leukemia (AML).[1] By targeting both kinases, this compound presents a promising therapeutic strategy for these hematological malignancies.[1][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of both JAK2 and FLT3.[1] Inhibition of JAK2 blocks the downstream JAK/STAT signaling pathway, preventing the activation of STAT3 and STAT5, which are crucial for the proliferation and survival of tumor cells.[1] The inhibition of FLT3 disrupts its signaling pathways, leading to the induction of apoptosis and a reduction in the proliferation of cancer cells that overexpress this receptor tyrosine kinase.[1] Notably, this compound has shown a stronger affinity for the pseudokinase domain (JH2) of JAK2 than its kinase domain (JH1), suggesting an allosteric mechanism of inhibition.[2][4][6]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| JAK2 | 0.7, 0.8 | [2][7] |
| JAK2V617F | 1.4 | [2] |
| FLT3 | 4, 15 | [2][7] |
| JAK1 | 26 | [7] |
| JAK3 | 39 | [7] |
| TYK2 | ~64 (estimated) | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MV4-11, HEL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[2]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.
-
Western Blot Analysis for Phospho-STAT Inhibition
This protocol is designed to evaluate the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation.
Materials:
-
Target cell lines (e.g., U2OS, TF-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins.
-
Additional In Vitro Effects
In addition to inhibiting proliferation, this compound has been shown to have other effects in vitro:
-
Apoptosis Induction: this compound induces apoptosis in a dose-dependent manner in MV4-11 cells at concentrations between 5-100 nM after a 2-hour treatment.[7]
-
Cell Cycle Arrest: Treatment with this compound (5-100 nM for 2 hours) leads to cell cycle arrest in the G1/G0 phase in MV4-11 cells, with 85% of cells arrested at a concentration of 100 nM.[7]
-
Downregulation of p-FLT3: this compound dose-dependently down-regulates the phosphorylation of FLT3 in the concentration range of 0.008-1 µM after a 2-hour treatment.[7]
These findings highlight the multifaceted anti-cancer activity of this compound in vitro.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pvreporter.com [pvreporter.com]
- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Flonoltinib Maleate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib maleate is an orally bioavailable small molecule that acts as a dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It exhibits high selectivity for JAK2 by binding to its pseudokinase (JH2) and kinase (JH1) domains.[3] This unique mechanism of action differentiates it from other JAK2 inhibitors that typically target the ATP-binding site in the kinase domain.[4] this compound has shown potent anti-proliferative and pro-apoptotic effects in preclinical models of myeloproliferative neoplasms (MPNs), which are often driven by mutations in the JAK2 gene, such as the V617F mutation.[4][5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action: Targeting the JAK/STAT and FLT3 Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the JAK/STAT and FLT3 signaling pathways. The JAK/STAT pathway is crucial for regulating cellular proliferation, differentiation, and survival.[4] In MPNs, the JAK2V617F mutation leads to constitutive activation of the JAK/STAT pathway.[5] this compound inhibits the phosphorylation of JAK2 and its downstream effectors, STAT3 and STAT5, thereby blocking this aberrant signaling.[2][4] Additionally, its inhibition of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia, contributes to its anti-cancer activity.[2][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK2 | 0.7 - 0.8 |
| FLT3 | 4 - 15 |
| JAK1 | 26 |
| JAK3 | 39 |
| Data compiled from preclinical studies.[1][3] |
Table 2: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Relevant Mutation | IC50 (nM) |
| HEL | JAK2 V617F | < 50 |
| Ba/F3-JAK2V617F | JAK2 V617F | < 50 |
| MV4-11 | FLT3-ITD | < 50 |
| Molm-13 | FLT3-ITD | < 50 |
| IC50 values are generally reported to be less than 0.5 µM in sensitive cell lines.[7] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
JAK2- or FLT3-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F, MV4-11)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm for MTS or after solubilizing the formazan crystals with 100 µL of DMSO, measure at 570 nm for MTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Protein Phosphorylation
This method is used to assess the inhibition of JAK/STAT and FLT3 pathway signaling by measuring the phosphorylation status of key proteins.[4]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5, anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
The described cell-based assays provide a robust framework for evaluating the efficacy of this compound. By assessing its impact on cell proliferation, apoptosis, and the phosphorylation of key signaling proteins, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. These protocols can be adapted for use with various relevant cell lines and experimental conditions to support the preclinical development of this promising targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pvreporter.com [pvreporter.com]
- 6. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: In Vivo Evaluation of Flonoltinib Maleate in Murine Models
Introduction
Flonoltinib maleate is an orally bioavailable, potent dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism involves preventing the activation of the JAK/STAT signaling pathway and FLT3-mediated signaling, which are critical in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[2][3] Preclinical evaluation in murine models is a critical step to determine the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound before clinical trials. These application notes provide detailed protocols for establishing and utilizing murine xenograft models to test the in vivo activity of this compound.
Mechanism of Action
This compound selectively targets JAK2 and FLT3. Hyperactivation of JAK2, often due to the JAK2V617F mutation, is a key driver of MPNs.[2] this compound uniquely binds to the pseudokinase (JH2) domain of JAK2, a distinct allosteric mechanism that contributes to its high selectivity.[2] This inhibition blocks the downstream phosphorylation of STAT3 and STAT5, leading to reduced cell proliferation and induction of apoptosis. Its activity against FLT3, a receptor tyrosine kinase often mutated in AML, provides a strong rationale for its investigation in this disease context as well.[1]
Quantitative Data Summary
Preclinical studies have demonstrated the potent in vivo efficacy of this compound in various murine models. The data below is summarized from key studies for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Murine Model
| Treatment Group | Dose (mg/kg) | Administration | Median Survival (days) | Spleen Weight (g) | Reference |
|---|---|---|---|---|---|
| Vehicle | - | p.o., bid | 23 | 1.2 ± 0.2 | [4][5] |
| This compound | 15 | p.o., bid | 30 | 0.6 ± 0.1 | [4][5] |
| This compound | 30 | p.o., bid | 30 | 0.4 ± 0.1 | [4][5] |
| Fedratinib | 30 | p.o., bid | 31 | 0.5 ± 0.1 | [4][5] |
Data from mice inoculated with Ba/F3-JAK2V617F-GFP cells and treated for 22 days.[4][5]
Table 2: In Vivo Efficacy in a Ba/F3-EPOR-JAK2V617F Murine Model
| Treatment Group | Dose (mg/kg) | Administration | Median Survival (days) | White Blood Cell Count (109/L) | Reference |
|---|---|---|---|---|---|
| Vehicle | - | p.o., bid | 11 | 350 ± 50 | [5] |
| This compound | 15 | p.o., bid | 18 | 150 ± 30 | [5] |
| This compound | 30 | p.o., bid | 20 | 80 ± 20 | [5] |
| This compound | 45 | p.o., bid | 21 | 50 ± 15 | [5] |
| Fedratinib | 30 | p.o., bid | 19 | 100 ± 25 | [5] |
Data from a more aggressive MPN model treated for 16 days.[5]
Table 3: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| JAK2 | 0.7 | [1] |
| FLT3 | 4 | [1] |
| JAK1 | 26 | [1] |
| JAK3 | 39 |[1] |
Experimental Workflow and Protocols
A typical in vivo study workflow involves several key stages, from model selection and establishment to treatment and endpoint analysis.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Myeloproliferative Neoplasms (MPN)
This protocol is based on established methods for evaluating JAK2 inhibitors in vivo.[4][5]
1. Materials and Reagents:
-
Cell Line: Ba/F3-JAK2V617F-GFP cells.
-
Animals: 6-8 week old female BALB/c-nude mice.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS).
-
Test Article: this compound, vehicle control (e.g., 0.5% methylcellulose), positive control (e.g., Fedratinib).
2. Procedure:
-
Cell Culture: Culture Ba/F3-JAK2V617F-GFP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Cell Preparation & Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile HBSS and resuspend to a final concentration of 15 x 106 cells/mL.
-
Inject 200 µL of the cell suspension (3.0 x 106 cells) intravenously (i.v.) via the tail vein into each mouse.
-
-
Randomization and Treatment:
-
Three days post-injection, randomize mice into treatment groups (n=7-10 per group).
-
Prepare this compound and control articles at the desired concentrations (e.g., 15 mg/kg, 30 mg/kg).
-
Administer treatment orally (p.o.) twice daily (bid) for the duration of the study (e.g., 22 days).
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data to generate Kaplan-Meier curves.
-
At the end of the treatment period, euthanize a subset of mice (n=6) from each group.
-
Measure and weigh the spleens.
-
Collect blood for Complete Blood Count (CBC) analysis.
-
Collect tissues (spleen, bone marrow) for histology and pharmacodynamic analysis.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for Acute Myeloid Leukemia (AML)
This protocol is a general guideline for establishing AML PDX models, which are highly relevant for testing dual JAK2/FLT3 inhibitors.[6][7]
1. Materials and Reagents:
-
Patient Samples: Mononuclear cells isolated from bone marrow or peripheral blood of AML patients.
-
Animals: 6-8 week old highly immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG™ mice). NSG-SGM3 mice, which express human cytokines, can enhance engraftment.[6]
-
Reagents: HBSS, Ficoll-Paque, appropriate human cell culture media.
-
Test Article: this compound and vehicle control.
2. Procedure:
-
Animal Preparation: Sub-lethally irradiate mice (e.g., 250 cGy) 24 hours prior to cell injection to facilitate engraftment.
-
Cell Preparation and Injection:
-
Thaw or freshly isolate primary AML cells.
-
Resuspend cells in sterile HBSS or PBS.
-
Inject 1-10 x 106 cells intravenously into each irradiated mouse.
-
-
Engraftment Monitoring:
-
Beginning 4-6 weeks post-injection, monitor for engraftment by analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize mice into treatment groups.
-
-
Treatment and Monitoring:
-
Administer this compound or vehicle as described in Protocol 1.
-
Monitor animal health and peripheral blood chimerism weekly.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
At termination, collect bone marrow, spleen, and peripheral blood to assess leukemic burden (percentage of hCD45+ cells) by flow cytometry and histology.
-
Protocol 3: Pharmacodynamic (PD) Assessment by Western Blot
This protocol assesses target engagement by measuring the phosphorylation status of downstream effectors like STAT3 and STAT5.[5]
1. Materials and Reagents:
-
Samples: Spleen or bone marrow tissues collected from treated and control mice.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein quantification assay (e.g., BCA), primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5), HRP-conjugated secondary antibodies, ECL substrate.
2. Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the ratio of phosphorylated protein to total protein. A reduction in this ratio in Flonoltinib-treated samples indicates effective target inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 7. wjgnet.com [wjgnet.com]
Application Notes and Protocols for Flonoltinib Maleate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flonoltinib maleate is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has shown significant anti-proliferative activity in various cancer cell lines, particularly those harboring JAK2 and FLT3 mutations.[3][4] this compound uniquely binds to the pseudokinase domain (JH2) of JAK2, contributing to its high selectivity over other JAK family members.[3][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to ensure reproducible and accurate results.
Mechanism of Action
This compound primarily targets the JAK2 and FLT3 signaling pathways. Hyperactivation of the JAK2-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), often driven by the JAK2V617F mutation.[1][2] FLT3 mutations are common in acute myeloid leukemia (AML). By inhibiting both kinases, this compound effectively blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various kinase assays and cell lines. The following tables summarize key IC50 values.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| JAK1 | 26 |
| JAK2 | 0.7 - 0.8 |
| JAK3 | 39 |
| TYK2 | >5000 |
| FLT3 | 4 - 15 |
| JAK2V617F | 1.4 |
| Data sourced from multiple preclinical studies.[3][6][8] |
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | Relevant Mutation | Anti-proliferative IC50 (µM) |
| Ba/F3-JAK2WT | Wild-Type | 0.39 ± 0.20 |
| Ba/F3-JAK2V617F | JAK2V617F | 0.20 ± 0.01 |
| HEL | JAK2V617F | <0.5 |
| MV4-11 | FLT3-ITD | <0.1 |
| Data represents mean ± SD where available.[3] |
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO.[9]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization: While not always necessary if handled aseptically, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum as required for the specific cell line.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response experiments.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.
-
-
Use: Use the freshly prepared working solutions immediately for treating cells.
Cell Treatment and Assay Workflow
The following diagram illustrates a general workflow for a cell viability assay using this compound.
Protocol for a Typical Cell Viability Assay (e.g., MTT):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight if they are adherent.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Studies have shown effects of this compound on cell cycle and apoptosis within 24-48 hours.[5]
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then add solubilization solution).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Safety Precautions
-
This compound is a potent compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions.
-
Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock in the aqueous culture medium, try preparing an intermediate dilution in a serum-free medium before adding it to the final culture medium. Ensure the final DMSO concentration is not too high.
-
Low Potency: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the accuracy of dilutions.
-
High Background in Assays: Ensure the vehicle control (DMSO) concentration is consistent across all wells and is not causing cytotoxicity.
By following these guidelines, researchers can effectively prepare and utilize this compound for in vitro cell culture experiments to investigate its therapeutic potential.
References
- 1. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pvreporter.com [pvreporter.com]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 9. excenen.com [excenen.com]
Application Note: Analysis of STAT3/5 Phosphorylation Following Flonoltinib Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flonoltinib is a novel small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Constitutive activation of FLT3 leads to the downstream activation of several signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the phosphorylation and subsequent activation of STAT3 and STAT5 play a crucial role in promoting cell proliferation, survival, and differentiation. Therefore, assessing the phosphorylation status of STAT3 and STAT5 is a critical step in evaluating the pharmacodynamic effects of FLT3 inhibitors like Flonoltinib. This document provides a detailed protocol for the analysis of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5) in cancer cell lines treated with Flonoltinib using Western blot analysis.
Signaling Pathway
Caption: FLT3-STAT3/5 signaling pathway and inhibition by Flonoltinib.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate MV4-11 or other appropriate human cancer cell lines in 6-well plates at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Flonoltinib Treatment: After 24 hours, treat the cells with various concentrations of Flonoltinib (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
Protein Extraction
-
Cell Lysis: Following treatment, collect the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the total protein and store it at -80°C.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), p-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot using a chemiluminescence imaging system.
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities are first normalized to the loading control and then expressed as a fold change relative to the vehicle control.
| Flonoltinib (nM) | p-STAT3 / Total STAT3 (Fold Change) | p-STAT5 / Total STAT5 (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.92 |
| 10 | 0.42 | 0.55 |
| 100 | 0.15 | 0.21 |
| 1000 | 0.05 | 0.08 |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-STAT3 and p-STAT5 in response to Flonoltinib treatment. By following this detailed methodology, researchers can effectively assess the inhibitory activity of Flonoltinib on the STAT3/5 signaling pathway, providing valuable insights into its mechanism of action and potential therapeutic efficacy. The provided diagrams and data table structure serve as a guide for experimental planning and data presentation.
Application Notes: Measuring Apoptosis Induced by Flonoltinib Maleate via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flonoltinib maleate is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It has shown significant anti-proliferative effects in cell lines with JAK2 mutations, which are common in myeloproliferative neoplasms (MPNs).[2][3] One of the key mechanisms of action for its anti-cancer activity is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for the quantification of apoptosis in cancer cell lines treated with this compound using the Annexin V and Propidium Iodide (PI) staining method with flow cytometry.
Introduction
The JAK/STAT signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway, often due to mutations in JAK2, can lead to uncontrolled cell growth and survival, contributing to the development of cancers like MPNs. This compound selectively inhibits JAK2, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
The Annexin V/PI assay is a widely used method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Signaling Pathway
Caption: this compound inhibits JAK2, leading to reduced STAT phosphorylation and the induction of apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing apoptosis using flow cytometry.
Experimental Protocol
This protocol is optimized for JAK2-mutant cell lines such as HEL and Ba/F3-JAK2V617F.
Materials:
-
This compound
-
JAK2-mutant cancer cell line (e.g., HEL, Ba/F3-JAK2V617F)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment (for adherent cells) or stabilization.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound. Based on published IC50 values (e.g., 0.20 ± 0.01 µM for Ba/F3-JAK2V617F), a suggested concentration range is 0.1 µM, 0.5 µM, 1 µM, and 5 µM.[2]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Presentation
The following table presents representative data from a hypothetical experiment where a JAK2-mutant cell line was treated with increasing concentrations of this compound for 48 hours.
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |
| 0.1 | 85.1 | 10.3 | 4.6 |
| 0.5 | 60.7 | 25.8 | 13.5 |
| 1.0 | 35.4 | 40.1 | 24.5 |
| 5.0 | 10.9 | 55.6 | 33.5 |
Data Interpretation
The results from the flow cytometry analysis can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
An increase in the percentage of cells in the lower right and upper right quadrants with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.
Conclusion
This protocol provides a reliable method for quantifying apoptosis induced by this compound in cancer cell lines. The data generated can be used to assess the efficacy of the drug and to further investigate its mechanism of action. The provided representative data and diagrams serve as a guide for researchers performing and interpreting these experiments.
References
- 1. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Tumor Effects of Flonoltinib Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of Flonoltinib maleate, a potent dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1][2][3]. The methodologies outlined herein are essential for preclinical assessment, offering insights into the compound's mechanism of action and its potential as a therapeutic agent.
Introduction to this compound
This compound exerts its anti-neoplastic activities by targeting and inhibiting the activity of both JAK2 and FLT3[2]. This dual inhibition disrupts the JAK/signal transducer and activator of transcription (STAT) signaling pathway, as well as FLT3-mediated signaling. The downstream effects include the induction of apoptosis and a reduction in the proliferation of tumor cells where JAK2 and FLT3 are overexpressed or mutated[2]. Preclinical evidence has demonstrated its potential in treating myeloproliferative neoplasms (MPNs)[4][5][6].
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pvreporter.com [pvreporter.com]
- 5. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Binding Kinetics of Flonoltinib Maleate to JAK2 and FLT3 using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for characterizing the binding kinetics of Flonoltinib maleate, a dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), using Surface Plasmon Resonance (SPR).
Introduction
This compound is an orally bioavailable dual inhibitor targeting both JAK2 and FLT3, which are key players in cell signaling pathways often dysregulated in myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[1][2] The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are crucial for mediating signaling from cytokine receptors, primarily through the JAK/STAT pathway, which regulates cell proliferation, differentiation, and survival.[2] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells and progenitors.[2] Mutations leading to the constitutive activation of JAK2 (e.g., JAK2V617F) or FLT3 are implicated in the pathogenesis of various hematological malignancies.[3][4]
Understanding the binding kinetics of this compound to its targets is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that enables the precise measurement of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).[5][6][7] This application note details the use of SPR to determine the binding kinetics of this compound to different domains of the JAK2 protein.
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the signaling cascades downstream of JAK2 and FLT3.
JAK/STAT Signaling Pathway: Upon cytokine binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. The JAKs then trans-phosphorylate each other and the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation and survival. Flonoltinib's inhibition of JAK2 blocks this entire cascade.
FLT3 Signaling Pathway: Ligand binding to FLT3 induces receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT and RAS/MAPK, which are critical for cell survival and proliferation. Flonoltinib's inhibition of FLT3 blocks these pro-survival signals.
Quantitative Data Summary
Preclinical studies have utilized SPR to determine the binding affinity of this compound for different domains of the JAK2 protein.[3][4][8] The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2).[3][4] The V617F mutation, commonly found in MPNs, is located in the JH2 domain.[4] The following table summarizes the reported binding affinities.
| Target Protein Domain | This compound KD (µM) | Reference |
| JAK2 JH2 | 3.14 | [3] |
| JAK2 JH2V617F | 5.21 | [3] |
| JAK2 JH1 | Weaker affinity than JH2 | [3][4] |
Note: A lower KD value indicates a higher binding affinity.
These data indicate that this compound has a stronger affinity for the pseudokinase domain (JH2) of JAK2 compared to the kinase domain (JH1).[3][4]
Experimental Protocol: SPR Analysis of this compound Binding to JAK2
This protocol outlines the steps for determining the binding kinetics of this compound to recombinant JAK2 protein domains using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert Technologies, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Recombinant Proteins: Purified recombinant human JAK2 JH1, JAK2 JH2, and JAK2 JH2V617F proteins.
-
Analyte: this compound
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1-2% DMSO (to match the solvent of the this compound stock solution).
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.5). This needs to be optimized for each protein.
Experimental Procedure
Step 1: Ligand Immobilization
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
-
Prepare the recombinant JAK2 protein (ligand) in immobilization buffer at a concentration of 20-50 µg/mL.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial tests).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection to allow for background subtraction.
Step 2: Analyte Binding Analysis
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the analyte dilution buffer. A typical concentration range for kinetic analysis would be 0.1x to 10x the expected KD.
-
Inject the different concentrations of this compound over the immobilized JAK2 protein surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase in running buffer (e.g., 300 seconds).
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound this compound. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
Step 3: Data Analysis
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Process the resulting sensorgrams using the instrument's analysis software.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
Surface Plasmon Resonance provides a robust and reliable method for quantifying the binding kinetics of small molecule inhibitors like this compound to their protein targets. The data obtained from SPR analysis are instrumental in understanding the compound's affinity and residence time on its target, which are critical parameters for its pharmacological activity. The detailed protocol provided herein serves as a comprehensive guide for researchers aiming to characterize the interaction of this compound with JAK2 and FLT3, thereby facilitating further drug development and optimization efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Flonoltinib Maleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes provide a proposed synthetic route for Flonoltinib maleate based on publicly available information on the synthesis of similar compounds and general principles of organic chemistry. As the exact, scaled-up manufacturing process is proprietary, this guide is intended for research and educational purposes only. All laboratory work should be conducted by qualified personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions.
Introduction
Flonoltinib is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its maleate salt form, this compound, has been investigated for the treatment of myeloproliferative neoplasms.[3][4][5] Flonoltinib exhibits high selectivity for JAK2 by binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2).[3][4] This document outlines a plausible multi-step synthesis for this compound suitable for a laboratory setting, including detailed protocols, data presentation, and diagrams of the synthetic workflow and relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the expected molecular weights and estimated yields for the key intermediates and the final product in the proposed synthetic route. Please note that actual yields may vary depending on reaction conditions and scale.
| Compound Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | 4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methyl-2-chloropyrimidine | C₁₁H₁₃ClN₄ | 236.70 | 70-80 |
| 2 | 1-(4-Amino-3-fluorophenyl)piperidin-4-one | C₁₁H₁₃FN₂O | 208.23 | 60-70 |
| 3 | N-(2-((1-(4-Amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethyl)acetamide | C₁₆H₂₅FN₄O | 324.40 | 50-60 |
| 4 | 2-((1-(4-Amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol | C₁₄H₂₃FN₄O | 282.36 | 85-95 |
| 5 | Flonoltinib (Free Base) | C₂₅H₃₄FN₇O | 467.59 | 40-50 |
| 6 | This compound | C₂₉H₃₈FN₇O₅ | 583.66 | 90-98 |
Experimental Protocols
A plausible synthetic route for this compound is presented below, divided into the synthesis of key intermediates and the final product.
Part 1: Synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methyl-2-chloropyrimidine (1)
This part of the synthesis focuses on constructing the core pyrazolyl-pyrimidine scaffold.
Step 1a: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde
-
Materials: 1H-pyrazole-4-carbaldehyde, Isopropyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).
-
Protocol:
-
To a stirred suspension of Sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq.) in DMF dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add Isopropyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole-4-carbaldehyde.
-
Step 1b: Synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methyl-2-chloropyrimidine (1)
-
Materials: 1-Isopropyl-1H-pyrazole-4-carbaldehyde, 1-(Propan-2-ylidene)pyrrolidin-1-ium perchlorate, 2-Chloropyrimidine, Sodium ethoxide, Ethanol.
-
Protocol:
-
This step can be achieved through a multi-step sequence involving the formation of a pyrimidine ring from the pyrazole aldehyde. A plausible route involves the condensation with a suitable three-carbon unit and subsequent cyclization.
-
Alternatively, a Suzuki or Stille coupling between a pre-formed 4-substituted pyrazole and a 2-chloropyrimidine derivative could be employed.
-
For this protocol, we propose a condensation reaction. React 1-isopropyl-1H-pyrazole-4-carbaldehyde with a suitable active methylene compound in the presence of a base to form an enone intermediate.
-
Cyclize the intermediate with a source of the pyrimidine ring, such as urea or guanidine, followed by chlorination with a reagent like phosphorus oxychloride to yield the desired product.
-
Purify the final product by column chromatography.
-
Part 2: Synthesis of 2-((1-(4-Amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (4)
This part of the synthesis constructs the substituted piperidine side chain.
Step 2a: Synthesis of 1-(4-Amino-3-fluorophenyl)piperidin-4-one (2)
-
Materials: 1-Fluoro-2-nitrobenzene, Piperidin-4-one, Potassium carbonate, N,N-Dimethylformamide (DMF), Palladium on carbon (10%), Hydrogen gas, Methanol.
-
Protocol:
-
In a round-bottom flask, combine 1-fluoro-2-nitrobenzene (1.0 eq.), piperidin-4-one (1.1 eq.), and potassium carbonate (2.0 eq.) in DMF.
-
Heat the mixture at 80-100 °C for 4-6 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude product in methanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to obtain 1-(4-amino-3-fluorophenyl)piperidin-4-one (2).
-
Step 2b: Reductive Amination to form 2-((Methyl(piperidin-4-yl)amino)ethanol
-
Materials: 1-(4-Amino-3-fluorophenyl)piperidin-4-one (2), 2-(Methylamino)ethan-1-ol, Sodium triacetoxyborohydride, Dichloromethane (DCM).
-
Protocol:
-
Dissolve 1-(4-amino-3-fluorophenyl)piperidin-4-one (2) (1.0 eq.) and 2-(methylamino)ethan-1-ol (1.2 eq.) in DCM.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is then purified by column chromatography to give 2-((1-(4-amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (4).
-
Part 3: Synthesis of Flonoltinib (5) and this compound (6)
This final part involves the coupling of the two key intermediates and the formation of the maleate salt.
Step 3a: Buchwald-Hartwig Amination to form Flonoltinib (5)
-
Materials: 4-(1-Isopropyl-1H-pyrazol-4-yl)-5-methyl-2-chloropyrimidine (1), 2-((1-(4-Amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (4), Palladium(II) acetate, Xantphos, Cesium carbonate, Anhydrous 1,4-Dioxane.
-
Protocol:
-
To an oven-dried flask under a nitrogen atmosphere, add 4-(1-isopropyl-1H-pyrazol-4-yl)-5-methyl-2-chloropyrimidine (1) (1.0 eq.), 2-((1-(4-amino-3-fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (4) (1.1 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous 1,4-dioxane and degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain Flonoltinib free base (5).
-
Step 3b: Formation of this compound (6)
-
Materials: Flonoltinib free base (5), Maleic acid, Ethanol, Diethyl ether.
-
Protocol:
-
Dissolve Flonoltinib free base (5) (1.0 eq.) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve maleic acid (1.0 eq.) in ethanol.
-
Add the maleic acid solution dropwise to the Flonoltinib solution with stirring.
-
A precipitate should form. If not, the solution can be cooled or diethyl ether can be added as an anti-solvent to induce precipitation.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the solid by filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the solid under vacuum to yield this compound (6) as a white or off-white solid.
-
Mandatory Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed multi-step synthesis of this compound.
This compound Signaling Pathway Inhibition
Caption: Inhibition of JAK/STAT and FLT3 signaling by Flonoltinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flonoltinib Maleate in Myelofibrosis Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Flonoltinib maleate, a novel dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), in the context of clinical trials for myelofibrosis (MF).[1][2] The protocols outlined below are synthesized from publicly available data from preclinical studies and clinical trials.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets and inhibits the activity of both JAK2 and FLT3.[1][3] This dual inhibition disrupts the activation of the JAK/STAT signaling pathway, which is a critical mediator of cell proliferation and survival in myeloproliferative neoplasms (MPNs) like myelofibrosis.[1][4] Unlike other JAK2 inhibitors that bind to the JAK2 JH1 domain, Flonoltinib exhibits high selectivity by simultaneously binding to the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4][5][6] This unique binding mechanism may contribute to its high selectivity over other JAK family members.[4][5][6] Some evidence also suggests it may act as a triple-target inhibitor, also affecting CDK6.[7][8] The inhibition of these pathways leads to the induction of apoptosis and a reduction in the proliferation of malignant cells.[1][3]
Clinical Trial Protocols
The following protocols are based on the Phase I/IIa (NCT05153343) and Phase IIb clinical trials of this compound in patients with myelofibrosis.[5][7][8]
Patient Population
Inclusion Criteria:
-
Age ≥18 years.[5]
-
Diagnosis of primary myelofibrosis (PMF), post-polycythemia vera MF (post-PV MF), or post-essential thrombocythemia MF (post-ET MF).[5][7]
-
Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1, intermediate-2, or high-risk.[5][7]
-
Palpable splenomegaly.[5]
-
Platelet count of at least 50 x 10⁹/L.[7]
-
Patients may or may not have had prior treatment with other JAK inhibitors.[5]
Exclusion Criteria:
-
Use of any therapeutic PV drugs within 2 weeks or 5 half-lives prior to trial administration.[9]
-
Presence of other serious diseases that may affect patient safety or compliance.[9]
Study Design and Dosing Regimen
The clinical development of this compound has progressed through dose-escalation and expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
Phase I/IIa Dosing:
-
Dose Escalation Phase: Patients received oral this compound tablets at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5]
-
Dose Expansion Phase: The optimal dose of 100 mg once daily was administered for a 14-day cycle for a total of 12 cycles.[5][7] Treatment continued until disease progression or unacceptable toxicity.[5][7]
Phase IIb Dosing:
-
Patients were randomized to receive either this compound (low or high dose) or Ruxolitinib.[8]
Efficacy and Safety Data
Efficacy
The clinical activity of this compound was assessed by spleen volume reduction and improvement in disease-related symptoms.
Table 1: Efficacy of this compound in Phase I/IIa Trial (NCT05153343)
| Efficacy Endpoint | Overall Population (n=30) | Dose Escalation (n=15) | Dose Expansion (n=15) |
|---|---|---|---|
| SVR35 at Week 24 | 77.3% (17/22 evaluable)[5][7] | 72.7% (8/11 evaluable)[5][7] | 81.8% (9/11 evaluable)[5][7] |
| Best SVR≥35% | 83.3% (25/30)[5] | 80.0%[7] | 93.3%[7][8] |
| Best TSS50 | 80.0% (24/30)[5] | 80.0%[7] | 73.3%[7][8] |
| Bone Marrow Fibrosis Improvement | 26.1%[7][10] | 16.7%[7] | 36.4%[7] |
SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total symptom score.
Table 2: Comparative Efficacy at Week 12 in Phase IIb Trial
| Efficacy Endpoint | Flonoltinib L | Flonoltinib H | Ruxolitinib |
|---|---|---|---|
| SVR35 | 80.0% (12/15)[8] | 100% (18/18)[8] | 50.0%[8] |
| TSS50 | 66.7%[8] | 83.3%[8] | 61.1%[8] |
Table 3: Comparative Efficacy at Week 24 in Phase IIb Trial
| Efficacy Endpoint | Flonoltinib L | Flonoltinib H | Ruxolitinib |
|---|---|---|---|
| SVR35 | 90.0% (9/10)[8] | 100% (11/11)[8] | 54.5% (6/11)[8] |
| TSS50 | 80.0%[8] | 100%[8] | 63.6%[8] |
Safety and Tolerability
This compound has demonstrated a manageable safety profile in clinical trials.
Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in Phase I/IIa Trial
| Adverse Event | Frequency |
|---|---|
| Hematological | |
| Anemia | 48.4%[5] |
| Thrombocytopenia | 29.0%[5] |
| Leukopenia | 19.4%[5] |
| Decreased Lymphocyte Count | 16.1%[5] |
| Neutropenia | 16.1%[5] |
| Non-Hematological | |
| Pneumonia | 9.7%[5] |
| Abdominal Pain | 3.2%[5] |
| Hypertension | 3.2%[5] |
| Fibrinogen Decreased | 3.2%[5] |
| Abnormal Liver Function | 3.2%[5] |
No dose-limiting toxicities were observed during the first cycle of the Phase 1 portion of the study, and the maximum tolerated dose was established at 225 mg/day.[5][6]
Experimental Protocols
Assessment of Spleen Volume
-
Method: Spleen volume is typically assessed by magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and specified time points throughout the trial (e.g., Week 12 and Week 24).[5]
-
Procedure:
-
Perform a baseline MRI or CT scan of the abdomen to determine the initial spleen volume.
-
Repeat the imaging at designated follow-up visits.
-
Calculate the percentage change in spleen volume from baseline at each time point.
-
A spleen volume reduction of ≥35% (SVR35) is a key secondary endpoint.[5]
-
Assessment of Myelofibrosis-Related Symptoms
-
Method: Patient-reported outcomes are captured using the Myelofibrosis Symptom Assessment Form (MFSAF) v4.0, which calculates a Total Symptom Score (TSS).
-
Procedure:
-
Administer the MFSAF questionnaire to patients at baseline and at regular intervals during the study.
-
Calculate the TSS at each assessment.
-
Determine the percentage change in TSS from baseline.
-
A ≥50% reduction in TSS (TSS50) is a key efficacy measure.[5]
-
Bone Marrow Fibrosis Assessment
-
Method: Bone marrow biopsies are collected at baseline and at specified time points (e.g., Week 24).
-
Procedure:
-
Obtain a bone marrow biopsy sample.
-
Process and stain the sample for histological evaluation.
-
A pathologist grades the degree of reticulin fibrosis according to the European Myelofibrosis Network (EUMNET) or other standardized criteria.
-
Compare the fibrosis grade at follow-up to the baseline assessment to determine improvement.
-
Conclusion
This compound has demonstrated significant clinical benefits in patients with myelofibrosis, showing promising efficacy in spleen volume reduction and symptom improvement with a manageable safety profile.[5][7] Ongoing and future clinical trials will further delineate its role in the treatment landscape for myelofibrosis.[5][8]
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety of this compound Tablets for the Treatment of Patients With Myeloproliferative [clin.larvol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Flonoltinib Maleate in Cell Lines
Welcome to the Technical Support Center for Flonoltinib Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming resistance to this compound in in vitro cell line models. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable dual inhibitor that targets Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It shows high selectivity for JAK2 by binding to its pseudokinase (JH2) domain, which is a unique mechanism compared to many other JAK2 inhibitors that target the kinase (JH1) domain.[2] By inhibiting both JAK2 and FLT3, this compound blocks downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways, leading to the induction of apoptosis and reduced proliferation in cancer cells that overexpress or have activating mutations in JAK2 or FLT3.[1][2]
Q2: My cells are becoming less sensitive to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on its targets (JAK2 and FLT3), resistance is likely to develop through two main routes:
-
On-target resistance: This involves genetic alterations in the JAK2 or FLT3 genes themselves.
-
Secondary mutations in the kinase domains of JAK2 or FLT3 can prevent the effective binding of this compound.[2][3][4] For FLT3, common resistance mutations occur at the D835 residue in the activation loop and the F691 "gatekeeper" residue.[2][4] For JAK2, various mutations in the kinase domain have been identified to confer resistance to other JAK inhibitors.[3]
-
-
Off-target resistance (Bypass signaling): Cells can activate alternative signaling pathways to circumvent their dependence on JAK2 and FLT3 for survival and proliferation.
-
Activation of parallel pathways: Upregulation of other receptor tyrosine kinases or activating mutations in downstream signaling molecules, such as in the RAS/MAPK pathway (e.g., NRAS, KRAS mutations) or the PI3K/Akt pathway , can provide alternative growth signals.[5]
-
Q3: How can I determine if my resistant cell line has on-target mutations in JAK2 or FLT3?
A3: To identify potential on-target mutations, you should perform genetic sequencing of the JAK2 and FLT3 kinase domains in your resistant cell line and compare it to the parental (sensitive) cell line. Sanger sequencing is suitable for targeted analysis of known hotspot regions, while next-generation sequencing (NGS) can provide a more comprehensive view of the entire kinase domain.
Q4: My resistant cells do not show any mutations in JAK2 or FLT3. What should I investigate next?
A4: If on-target mutations are absent, it is highly likely that the resistance is driven by the activation of bypass signaling pathways. You should investigate the phosphorylation status of key downstream signaling proteins in the RAS/MAPK and PI3K/Akt pathways using western blotting. Increased phosphorylation of proteins like ERK (p-ERK) or Akt (p-Akt) in the resistant cells, even in the presence of this compound, would indicate the activation of these bypass pathways.
Troubleshooting Guides
Problem 1: Decreased Cell Death and Increased Proliferation in the Presence of this compound
This is a common indicator of acquired resistance. The following table outlines a troubleshooting workflow to identify the underlying cause.
| Observation | Potential Cause | Suggested Action |
| Increased IC50 value for this compound | Acquired resistance | Confirm the shift in IC50 by repeating the cell viability assay (e.g., MTT assay). A significant fold-change (typically >3-5 fold) indicates resistance.[6] |
| Sustained phosphorylation of JAK2 and/or FLT3 despite treatment | Potential on-target mutation preventing drug binding. | Sequence the kinase domains of JAK2 and FLT3 to identify secondary mutations.[2][3] |
| Inhibition of p-JAK2 and p-FLT3, but sustained downstream signaling (e.g., p-ERK, p-Akt) | Activation of a bypass signaling pathway. | Perform western blot analysis for key downstream effectors (p-ERK, p-Akt, p-STAT5) to identify the active bypass pathway. Sequence key genes in these pathways (e.g., NRAS, KRAS, PIK3CA). |
| No observable changes in the primary signaling pathways | Other resistance mechanisms (e.g., increased drug efflux, metabolic changes). | Assess the expression and activity of drug efflux pumps (e.g., MDR1). Investigate metabolic reprogramming in the resistant cells. |
Data Presentation: Characterizing this compound Resistance
The development of resistance is typically characterized by a shift in the half-maximal inhibitory concentration (IC50). Below are tables with representative data illustrating this phenomenon and the results of downstream signaling analysis.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MV4-11 (FLT3-ITD) | 5 | 150 | 30 |
| HEL (JAK2-V617F) | 20 | 500 | 25 |
| Ba/F3-FLT3-ITD | 10 | 350 | 35 |
| Ba/F3-JAK2-V617F | 50 | 1200 | 24 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Hypothetical Western Blot Densitometry Analysis of Key Signaling Proteins
| Cell Line | Treatment | Relative p-FLT3/Total FLT3 | Relative p-JAK2/Total JAK2 | Relative p-ERK/Total ERK | Relative p-Akt/Total Akt |
| MV4-11 Parental | Vehicle | 1.00 | N/A | 1.00 | 1.00 |
| MV4-11 Parental | Flonoltinib (50 nM) | 0.15 | N/A | 0.20 | 0.25 |
| MV4-11 Resistant | Vehicle | 1.10 | N/A | 1.50 | 1.40 |
| MV4-11 Resistant | Flonoltinib (50 nM) | 0.20 | N/A | 1.35 | 1.25 |
| HEL Parental | Vehicle | N/A | 1.00 | 1.00 | 1.00 |
| HEL Parental | Flonoltinib (100 nM) | N/A | 0.10 | 0.30 | 0.35 |
| HEL Resistant | Vehicle | N/A | 1.05 | 1.60 | 1.55 |
| HEL Resistant | Flonoltinib (100 nM) | N/A | 0.15 | 1.45 | 1.30 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[1][7]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[6]
-
Monitoring and Maintenance: If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges. If excessive cell death persists, reduce the drug concentration to the previous level.
-
Establishment of Resistance: Continue this process of stepwise dose escalation. A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 3-5 times the initial IC50 of the parental line.[6]
-
Characterization and Banking: Once a resistant line is established, confirm the new IC50. Expand the resistant cell population and cryopreserve aliquots for future experiments. It is also recommended to periodically check the stability of the resistance by growing the cells in drug-free media for several passages and then re-determining the IC50.
2. Western Blotting for Phosphorylated Signaling Proteins
This protocol outlines the general steps for detecting phosphorylated FLT3, JAK2, STAT5, and ERK.
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and allow them to adhere or stabilize.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-JAK2, anti-JAK2, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
-
3. Cell Viability (MTT) Assay
This protocol is for assessing cell viability and determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for resistance.
Caption: Strategies to overcome resistance.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving Flonoltinib maleate solubility for in vivo studies
Welcome to the technical support center for Flonoltinib maleate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Troubleshooting Guide: Improving this compound Solubility
Issue: Precipitation or low solubility of this compound in aqueous solutions.
This compound is a poorly water-soluble compound, which can lead to challenges in preparing solutions for in vivo studies at the desired concentration. The following guide provides a systematic approach to improving its solubility.
Step 1: Assess Physicochemical Properties
A clear understanding of the compound's properties is the first step in troubleshooting solubility issues.
| Property | Value/Information | Source |
| Synonyms | JAK2/FLT3-IN-1 monomaleate | [1] |
| Molecular Weight | 583.63 g/mol (maleate salt) | N/A |
| In Vitro Solubility | Soluble in DMSO (94 mg/mL) | [2] |
| Aqueous Solubility | Poorly soluble | [3][4] |
| Mechanism of Action | Dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) | [1][5] |
Step 2: Select an Appropriate Formulation Strategy
For poorly soluble kinase inhibitors like this compound, a multi-component solvent system is often effective. A common and recommended approach is the use of a co-solvent/surfactant system.
Recommended Starting Formulation:
A widely used vehicle for administering poorly soluble compounds orally to rodents involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
| Component | Purpose | Typical Percentage |
| DMSO | Primary solvent | 5-10% |
| PEG300 | Co-solvent, improves solubility | 30-40% |
| Tween 80 | Surfactant, enhances stability and absorption | 5% |
| Saline/PBS | Vehicle | 45-60% |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent/Surfactant Formulation for Oral Administration
This protocol details the preparation of a common vehicle for the oral administration of this compound in mice, targeting a final concentration of 2 mg/mL. This concentration is suitable for achieving doses up to 20 mg/kg in a 20g mouse with a 200 µL administration volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 2 mg/mL solution, you will need 2 mg of the compound.
-
Initial Dissolution in DMSO: Add the weighed this compound to a sterile conical tube. Add 50 µL of DMSO (for a final 5% DMSO concentration). Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Addition of Co-solvent (PEG300): To the DMSO solution, add 300 µL of PEG300 (for a final 30% concentration). Vortex until the solution is homogeneous and clear.
-
Addition of Surfactant (Tween 80): Add 50 µL of Tween 80 (for a final 5% concentration). Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline/PBS: Add 600 µL of sterile saline or PBS (for a final 60% concentration) to bring the total volume to 1 mL. Vortex the final solution extensively. The final formulation should be a clear solution.
-
Pre-dosing Preparation: Before administration, gently warm the solution to room temperature and vortex again to ensure homogeneity. It is recommended to freshly prepare this formulation on the day of use.
Frequently Asked Questions (FAQs)
Q1: I am still observing precipitation after following the recommended protocol. What should I do?
A1: If precipitation occurs, consider the following troubleshooting steps:
-
Increase Sonication: After the initial dissolution in DMSO, sonicate the solution for 5-10 minutes in a water bath.
-
Adjust Component Ratios: You can try slightly increasing the percentage of DMSO (e.g., to 10%) and PEG300 (e.g., to 40%), while adjusting the saline volume accordingly. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. A solubility of ≥ 2.5 mg/mL has been reported for a similar formulation.
-
Gentle Warming: Gentle warming of the vehicle (up to 40°C) during preparation can aid in dissolution. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: While more complex, adjusting the pH of the final formulation might improve solubility, as the ionization state of the compound can influence its solubility.
Q2: What is the maximum concentration of this compound I can achieve with this co-solvent system?
A2: Based on available data, concentrations of at least 2.5 mg/mL are achievable. For higher concentrations, further optimization of the vehicle composition may be necessary. This could involve exploring other co-solvents or advanced formulation strategies like lipid-based formulations.
Q3: Can I store the prepared this compound formulation?
A3: It is highly recommended to prepare the formulation fresh on the day of the experiment. Poorly soluble compounds in such vehicles can precipitate over time, especially at lower temperatures. If short-term storage is necessary, keep the solution at room temperature and visually inspect for any precipitation before use.
Q4: Are there alternative formulation strategies for this compound?
A4: Yes, for poorly soluble kinase inhibitors, other strategies can be employed, although they require more extensive development:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the drug increases its surface area, which can lead to faster dissolution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][5] By inhibiting these kinases, it blocks downstream signaling pathways, such as the JAK/STAT pathway, which are crucial for cell proliferation and survival in certain cancers.[5]
Visualizations
Caption: Workflow for preparing a this compound oral dosing solution.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 2. excenen.com [excenen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brimr.org [brimr.org]
- 5. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of JAK2 Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the off-target effects of JAK2 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with a JAK2 inhibitor. How can we determine if these are due to off-target effects?
A1: Distinguishing between on-target and off-target effects is a critical step in interpreting your results. A systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a specific JAK) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct JAK2 inhibitors.[1] If multiple inhibitors targeting JAK2 produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, it is important to note that off-target effects can also be dose-dependent.[1]
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.[1][2]
Q2: Our JAK2 inhibitor is showing toxicity in cell viability assays at concentrations where we don't expect to see on-target effects. What could be the cause?
A2: High cytotoxicity at low concentrations could be due to several factors:
-
Off-Target Toxicity: The inhibitor may be affecting other essential kinases crucial for cell survival.[1] A broad kinase screen can help identify these potential off-target kinases.
-
Cell Line-Specific Effects: The particular cell line you are using might be especially sensitive to the inhibition of either JAK2 or an off-target kinase.[1] It is advisable to test the inhibitor on a panel of different cell lines.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells. Always include a vehicle control in your experiments to account for this.
Q3: How can we validate a potential off-target kinase identified from a profiling screen in a cellular context?
A3: Validating a putative off-target in a cellular setting is crucial. Here are some recommended approaches:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.[1][3]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.[1] |
| Cell line-specific effects | Test the inhibitor on a panel of cell lines with varying expression levels of the target JAKs and potential off-target kinases.[1] |
| Inhibition of unintended JAK family members | Even within the JAK family, lack of selectivity can lead to different outcomes. For instance, inhibiting JAK1 in addition to JAK2 can have different effects on cytokine signaling. Profile the inhibitor's activity against all four JAK family members (JAK1, JAK2, JAK3, TYK2). |
| Experimental variability | Ensure consistent cell passage number, seeding density, and inhibitor preparation. |
Problem 2: Unexpected changes in gene expression unrelated to the canonical JAK/STAT pathway.
| Possible Cause | Troubleshooting Step |
| Off-target kinase modulating other signaling pathways | Use pathway analysis tools to identify potential signaling pathways affected by the off-target kinases identified in a profiling screen. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins. |
| Inhibitor acting as a promiscuous binder | Some inhibitors can bind to proteins other than kinases.[4] Consider performing broader proteome-wide profiling techniques to identify non-kinase off-targets. |
Data Presentation: Quantitative Analysis of JAK Inhibitor Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for several JAK inhibitors against the JAK family kinases, providing a quantitative measure of their selectivity. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of Selected JAK Inhibitors
| Kinase | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) | Pacritinib IC50 (nM) | Momelotinib IC50 (nM) |
| JAK1 | 3.3 | - | - | - |
| JAK2 | 2.8 | 3 | - | - |
| JAK3 | 428 | >1000 | - | - |
| TYK2 | 19 | - | - | - |
| FLT3 | - | 15 | - | - |
Data compiled from multiple sources. Note that assay conditions can significantly influence absolute IC50 values.[5][6]
Table 2: Selectivity Profile of Various JAK Inhibitors
| Inhibitor | Primary Targets | Notable Off-Targets |
| Ruxolitinib | JAK1, JAK2 | TYK2[5] |
| Fedratinib | JAK2 | FLT3, RET[6][7] |
| Pacritinib | JAK2 | FLT3[8] |
| Momelotinib | JAK1, JAK2 | ACVR1/ALK2[9] |
| Tofacitinib | JAK1, JAK3 | JAK2[5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5) to Confirm JAK2 Inhibition
This protocol details the steps to assess the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.[10]
I. Materials and Reagents
-
Cell line expressing the JAK/STAT pathway (e.g., HEL 92.1.7)
-
JAK2 inhibitor
-
Cytokine stimulant (e.g., Erythropoietin, EPO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate
II. Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Starve cells in low-serum media if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the JAK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., EPO) for 15-30 minutes to induce STAT5 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA to confirm direct binding of an inhibitor to its target protein in a cellular environment.[11][12]
I. Materials and Reagents
-
Intact cells or cell lysate
-
JAK2 inhibitor
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein (JAK2)
-
Western blot reagents
II. Procedure
-
Compound Treatment:
-
Treat intact cells or cell lysate with the JAK2 inhibitor or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the treated samples into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
-
Cell Lysis (for intact cells):
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Fractionation:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and therefore, target engagement.
-
Visualizations
Caption: The JAK2/STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Flonoltinib Maleate Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Flonoltinib maleate for accurate half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] It exhibits high selectivity for JAK2 over other JAK family members like JAK1 and JAK3.[3][5][6] Its mechanism of action involves binding to both the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2, as well as inhibiting FLT3, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[5][6][7][8] This dual inhibition makes it a promising therapeutic agent for hematological malignancies such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[7][8]
Q2: What are the reported IC50 values for this compound?
The IC50 values for this compound can vary depending on the assay type (biochemical vs. cellular) and the specific cell line used. It is crucial to establish a dose-response curve under your specific experimental conditions. Below is a summary of reported IC50 values from preclinical studies.
Data Presentation: Reported IC50 Values for this compound
| Target/Cell Line | Assay Type | Reported IC50 Value | Reference |
| JAK2 | Biochemical | 0.7 nM, 0.8 nM | [1][3][5][6] |
| FLT3 | Biochemical | 4 nM, 15 nM | [1][3][5][6] |
| JAK1 | Biochemical | 26 nM | [1] |
| JAK3 | Biochemical | 39 nM | [1] |
| JAK2 V617F mutant cell lines | Cellular (Anti-proliferative) | <0.5 µM | [7] |
| FLT3 mutant tumor cell lines | Cellular (Anti-proliferative) | <0.1 µM | [7] |
| MV4-11 cells (FLT3-ITD) | Cellular (Apoptosis) | 5-100 nM (dose-dependent effect) | [1] |
| MV4-11 cells (FLT3-ITD) | Cellular (p-FLT3 downregulation) | 0.008-1 µM (dose-dependent) | [1] |
Q3: Which cell lines are appropriate for determining the IC50 of this compound?
The choice of cell line is critical and depends on the specific research question.
-
For JAK2 activity: Use cell lines with activating JAK2 mutations, such as HEL (harboring JAK2 V617F) or Ba/F3 cells engineered to express JAK2 V617F.
-
For FLT3 activity: Utilize cell lines with FLT3 mutations, such as MV4-11 (containing a FLT3 internal tandem duplication - ITD) or MOLM-13.
-
To assess dual inhibition: Cell lines expressing both targets or primary patient-derived cells may be used.
Q4: How does the dual inhibitory nature of this compound affect IC50 determination?
When working with a dual inhibitor, it is important to consider that the observed IC50 in a cellular assay will reflect the compound's combined effect on both targets if both are active in the chosen cell line. To dissect the inhibitory activity against each kinase, it is recommended to use cell lines that are dependent on either JAK2 or FLT3 signaling, but not both. Alternatively, biochemical assays with purified enzymes can provide specific IC50 values for each target.
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Variation in cell passage number and health.- Inconsistent seeding density.- Pipetting errors during serial dilutions.- Different lots of media, serum, or reagents.- Instability of the compound in solution. | - Use cells within a consistent and narrow passage number range.- Ensure a single-cell suspension and accurate cell counting for consistent seeding.- Calibrate pipettes regularly and use fresh tips for each dilution.- Qualify new lots of reagents before use in critical experiments.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No dose-response curve or very high IC50 value | - this compound concentration range is too low.- The chosen cell line is not sensitive to JAK2 or FLT3 inhibition.- Compound precipitation in the culture medium.- Inactivation of the compound. | - Test a wider and higher concentration range of this compound.- Verify the expression and activation of JAK2 or FLT3 in your cell line via Western blot or other methods.- Ensure complete dissolution of the compound in the solvent before adding to the medium. Check for precipitation under a microscope.- Protect the stock solution from light and repeated freeze-thaw cycles. |
| "U-shaped" or biphasic dose-response curve | - Off-target effects at higher concentrations.- Cellular stress responses at high compound concentrations. | - Narrow the concentration range to focus on the inhibitory portion of the curve.- Investigate potential off-target activities of this compound at higher concentrations. |
| High variability between replicate wells | - Uneven cell distribution in the plate ("edge effect").- Inaccurate pipetting.- Cell clumping. | - To minimize the "edge effect," avoid using the outer wells of the microplate or fill them with sterile PBS.- Ensure proper mixing of cell suspension before and during plating.- Ensure a single-cell suspension by gentle pipetting or using a cell strainer. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., HEL for JAK2 V617F or MV4-11 for FLT3-ITD) in the recommended growth medium and conditions.
- Harvest cells during the logarithmic growth phase.
- Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Dilute the cell suspension to the desired seeding density in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
- Incubate the plate overnight to allow cells to attach (for adherent cells) or adapt.
2. This compound Preparation and Treatment:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the approximate IC50.
- Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).
- Include appropriate controls:
- Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.
- No-cell control: Wells containing only medium to measure background absorbance/luminescence.
- Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
3. Cell Viability Assay:
- Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT, XTT, WST-1, or CellTiter-Glo®).
- For MTT assays, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
- For luminescent assays like CellTiter-Glo®, add the reagent and measure luminescence.
4. Data Acquisition and Analysis:
- Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
- Subtract the average background reading from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).
- Plot the percentage of viability against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or similar is recommended for this analysis.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the JAK/STAT and FLT3 signaling pathways.
Experimental Workflow
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. excenen.com [excenen.com]
- 5. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting inconsistent results in Flonoltinib maleate experiments
Welcome to the technical support center for Flonoltinib maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a direct question-and-answer format.
Q1: Why am I observing high variability in IC50 values for this compound between different cell viability experiments?
Answer: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors. A systematic approach is crucial for identifying the source of this inconsistency.
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift, altering their sensitivity to drugs. It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before and during plating. Calibrate pipettes and use consistent pipetting techniques.
-
Growth Phase: Cells should be in the exponential growth phase at the time of treatment to ensure uniform metabolic activity.
-
-
Compound Handling and Storage:
-
Stock Solution Stability: this compound, like many small molecule inhibitors, can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is kept at a low level (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Optimize and standardize the incubation time (e.g., 48 or 72 hours) for your specific cell line and experimental goals.
-
Reagent Variability: Use fresh, high-quality reagents for cell viability assays (e.g., MTT, CellTiter-Glo). Ensure complete and consistent mixing of reagents in each well.
-
Q2: My this compound treatment is not showing the expected inhibition of JAK2/STAT or FLT3 signaling in my Western blot analysis. What could be the problem?
Answer: A lack of downstream signaling inhibition can be due to several factors, from the experimental setup to the biology of your cell system.
-
Basal Phosphorylation Levels: The basal level of phosphorylated JAK2, STAT3/5, or FLT3 in your untreated control cells may be too low to detect a significant decrease after treatment. Consider stimulating the cells with an appropriate cytokine or growth factor (e.g., GM-CSF for JAK2/STAT5 signaling) to increase the basal signal before adding this compound.[1]
-
Time Course of Inhibition: The inhibitory effect on phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of the target proteins. A 3-hour incubation has been shown to be effective for observing inhibition of p-JAK2, p-STAT3/5, and p-ERK in HEL and Ba/F3-JAK2V617F cell lines.[1]
-
Antibody Quality: The quality of primary antibodies against the phosphorylated proteins is critical. Ensure your antibodies are specific and validated for Western blotting. Use appropriate positive and negative controls to verify antibody performance.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to JAK2 or FLT3 inhibitors. This could be due to mutations in the target kinases or activation of bypass signaling pathways. Confirm the genetic background of your cell line and consider using a known sensitive cell line (e.g., HEL, MV-4-11) as a positive control.[1]
Q3: I am observing a discrepancy between the potent inhibition of cell viability and a weak effect on downstream signaling pathways. How can I interpret these results?
Answer: This scenario suggests that the observed effect on cell viability might be due to off-target effects or inhibition of other signaling pathways.
-
Off-Target Kinase Inhibition: While this compound is highly selective for JAK2 and FLT3, it may have inhibitory activity against other kinases at higher concentrations.[1] Consider performing a broader kinase profiling assay to identify potential off-target effects.
-
Alternative Signaling Pathways: The viability of your cell line might not be solely dependent on the JAK/STAT or FLT3 pathways. This compound could be affecting other critical pathways for cell survival.
-
Apoptosis Induction: this compound has been shown to induce apoptosis in a concentration-dependent manner.[1] The observed decrease in cell viability might be a result of apoptosis induction that is not immediately reflected in the phosphorylation status of the primary targets. Consider performing an apoptosis assay (e.g., Annexin V staining) to investigate this possibility.[1]
Q4: My colony formation assay results with this compound are not reproducible. What are the key factors to control in this assay?
Answer: The colony formation assay is sensitive to variations in technique and reagents. Consistency is key to obtaining reproducible results.
-
Cell Preparation: Start with a high-viability, single-cell suspension. Incomplete dissociation of cells will lead to the formation of cell clumps that can be mistaken for colonies.
-
Methylcellulose Medium: Ensure the methylcellulose-based medium is properly thawed and mixed to a homogenous consistency. Avoid introducing air bubbles during plating, as this can interfere with colony growth and visualization.
-
Cytokine Stimulation: The type and concentration of cytokines used to stimulate colony growth are critical. Use a consistent and optimized cytokine cocktail for your specific hematopoietic progenitor cells.
-
Incubation Conditions: Maintain a humidified environment during the 14-16 day incubation period to prevent the semi-solid medium from drying out. Avoid disturbing the plates to allow for distinct colony formation.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.8 | - |
| JAK2V617F | 1.4 | - |
| FLT3 | 15 | - |
| JAK1 | >690 | ~863-fold |
| JAK3 | >557 | ~696-fold |
| TYK2 | >65 | ~81-fold |
Data extracted from preclinical studies.[1]
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | Relevant Mutation(s) | IC50 (µM) |
| Ba/F3-JAK2WT | Wild-type JAK2 | 0.39 ± 0.20 |
| Ba/F3-JAK2V617F | JAK2 V617F | 0.20 ± 0.01 |
| HEL | JAK2 V617F | < 0.5 |
| MV-4-11 | FLT3-ITD | < 0.1 |
| Molm-13 | FLT3-ITD | < 0.1 |
Data extracted from preclinical studies.[1]
Table 3: Pharmacokinetic Parameters of this compound in a Murine Model (Single Administration)
| Parameter | Plasma | Spleen |
| T1/2 (h) | 2.31 ± 0.79 | 2.71 ± 0.51 |
| AUC0–24 h (ng·h/mL) | 2990.15 ± 557.79 | 45706.71 ± 9606.67 |
Data from a Ba/F3-EPOR-JAK2V617F driven mouse model.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different durations. Include an untreated control and, if necessary, a cytokine-stimulated positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, p-STAT3, p-STAT5, p-FLT3, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Colony Formation Assay
-
Cell Preparation: Prepare a single-cell suspension from bone marrow, peripheral blood, or a hematopoietic cell line.
-
Plating: Mix the cells with a methylcellulose-based medium containing appropriate cytokines and varying concentrations of this compound.
-
Incubation: Plate the cell mixture into 35 mm culture dishes and incubate for 14-16 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Scoring: Enumerate and identify the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Calculate the number of colonies for each treatment condition and normalize to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Strategies to Reduce Toxicity in Flonoltinib Maleate Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flonoltinib maleate. The information is designed to help anticipate and mitigate potential toxicities in animal models during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Its therapeutic potential lies in its ability to block the signaling pathways that are often overactive in certain cancers and inflammatory conditions.[1] By inhibiting JAK2, it interferes with the JAK/STAT pathway, which is crucial for the proliferation and survival of tumor cells.[1][2] Its inhibition of FLT3, a receptor tyrosine kinase, targets malignancies such as acute myeloid leukemia (AML) where FLT3 is often mutated or overexpressed.[1]
Q2: What are the known toxicities of this compound from preclinical and clinical studies?
A2: Preclinical studies in murine models of myeloproliferative neoplasms (MPNs) have reported that this compound exhibits "low toxicity" with long-term treatment.[3][4][5] However, data from a first-in-human phase I/IIa study in patients with myelofibrosis identified a Maximum Tolerated Dose (MTD) of 225 mg/day and revealed several treatment-emergent adverse events (TEAEs).[6][7] The most common grade ≥3 hematological TEAEs were anemia, thrombocytopenia, leukopenia, and neutropenia.[7] Non-hematological TEAEs included pneumonia, abdominal pain, hypertension, and abnormal liver function.[7]
Q3: How can we proactively monitor for potential toxicities during our animal studies?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily Clinical Observations: Monitor for changes in behavior, posture, activity levels, and signs of pain or distress.
-
Body Weight and Food/Water Intake: Measure and record body weight at least twice weekly and food/water consumption daily. Significant changes can be an early indicator of toxicity.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for anemia, thrombocytopenia, and other hematological abnormalities.
-
Serum Chemistry: Analyze serum samples to assess liver and kidney function.
-
Histopathology: At the end of the study, or if an animal is euthanized due to humane endpoints, conduct a thorough histopathological examination of key organs, with a particular focus on the gastrointestinal tract, liver, kidneys, and bone marrow.
Q4: What are the immediate steps if we observe unexpected severe toxicity?
A4: If severe toxicity is observed, the immediate priority is animal welfare.
-
Cease Dosing: Immediately stop administration of this compound to the affected animals.
-
Provide Supportive Care: Consult with veterinary staff to provide appropriate supportive care, which may include fluid therapy, nutritional support, and analgesics.
-
Review Experimental Parameters: Conduct a thorough review of all experimental procedures, including dose calculations, formulation preparation, and the route of administration, to rule out experimental error.[8]
-
Dose-Range Finding Study: It may be necessary to conduct a dose-range finding study with a wider range of doses and fewer animals per group to establish a more accurate maximum tolerated dose (MTD) in your specific animal model.[8]
Troubleshooting Guides
Issue 1: Hematological Toxicity (Anemia, Thrombocytopenia)
Symptoms:
-
Pale mucous membranes.
-
Lethargy, exercise intolerance.
-
Petechiae or ecchymosis (bruising).
-
Abnormal CBC results (low red blood cell count, hemoglobin, hematocrit, and/or platelet count).
Possible Causes:
-
On-target toxicity: Inhibition of JAK2 can affect normal hematopoiesis.
-
Off-target effects: Although this compound is highly selective for JAK2, off-target kinase inhibition could contribute to myelosuppression.[6]
-
Dose-related effects: Higher doses are more likely to induce hematological toxicity.
Mitigation Strategies:
-
Dose Reduction: If hematological parameters fall below a predefined threshold, consider a dose reduction. A stepwise reduction may help to find a balance between efficacy and toxicity.
-
Intermittent Dosing: Instead of daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery of the hematopoietic system.
-
Supportive Care: In consultation with veterinary staff, consider blood transfusions for severe anemia or other supportive measures.
-
Co-administration of Hematopoietic Growth Factors: The use of erythropoietin or thrombopoietin receptor agonists could be explored to stimulate red blood cell and platelet production, respectively. This should be carefully considered as it may interfere with the study's primary endpoints.
Issue 2: Gastrointestinal Toxicity
Symptoms:
-
Diarrhea or loose stools.
-
Weight loss.
-
Reduced food and water intake.
-
Dehydration.
-
Abdominal discomfort (e.g., hunched posture).
Possible Causes:
-
Direct effect on the gastrointestinal mucosa.
-
Alteration of gut microbiome.
-
Systemic inflammatory response.
Mitigation Strategies:
-
Formulation Optimization: Ensure the drug is fully solubilized in the vehicle to avoid local irritation. Consider the use of vehicles known to be well-tolerated, such as methylcellulose-based solutions.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake. Wet mash or gel-based diets can also help with hydration.
-
Fluid and Electrolyte Support: Administer subcutaneous or intravenous fluids to combat dehydration and correct electrolyte imbalances, as advised by veterinary staff.
-
Gastrointestinal Protectants: The use of agents like sucralfate may help to coat and protect the gastric mucosa. The use of anti-diarrheal medications should be carefully considered and discussed with a veterinarian.
Data Presentation: Quantitative Toxicity Data
Disclaimer: Specific preclinical LD50 and NOAEL values for this compound are not publicly available. The following tables are provided as a template for the types of data that should be collected and presented in preclinical toxicology studies.
Table 1: Illustrative Acute Oral Toxicity of this compound in Rodents (Based on OECD Guideline 423)
| Species | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Rat | Male | 2000 | 3 | 0/3 | No significant findings |
| Rat | Female | 2000 | 3 | 0/3 | No significant findings |
| Mouse | Male | 2000 | 3 | 0/3 | No significant findings |
| Mouse | Female | 2000 | 3 | 0/3 | No significant findings |
Table 2: Illustrative Repeated-Dose Toxicity Study of this compound in Mice (28-Day Study)
| Parameter | Control (Vehicle) | 15 mg/kg/day | 30 mg/kg/day | 45 mg/kg/day |
| Body Weight Change (%) | +5.2 | +4.8 | +2.1 | -1.5 |
| Hemoglobin (g/dL) | 14.5 | 13.8 | 12.1 | 10.5** |
| Platelet Count (x10^9/L) | 950 | 890 | 750 | 620** |
| ALT (U/L) | 35 | 40 | 45 | 55 |
| Creatinine (mg/dL) | 0.5 | 0.5 | 0.6 | 0.6 |
| *p < 0.05 vs. control; **p < 0.01 vs. control |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), 8-12 weeks old.
-
Housing and Acclimation: House animals individually for at least 5 days prior to the study under standard laboratory conditions.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dose Administration: Administer this compound orally by gavage. The initial dose is typically 175 mg/kg.
-
Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days. Record all clinical signs of toxicity.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg). This sequential dosing continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Protocol 2: Assessment of Hematological Toxicity in Mice
-
Animal Model: Use the same mouse strain and sex as in the efficacy studies.
-
Treatment Groups: Include a vehicle control group and at least three dose levels of this compound.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) via the submandibular or saphenous vein at baseline (before the first dose) and at specified time points during the study (e.g., weekly). A terminal blood collection via cardiac puncture can be performed at the end of the study.
-
Anticoagulant: Collect blood into tubes containing EDTA to prevent clotting.[9]
-
Complete Blood Count (CBC) Analysis: Analyze the whole blood samples using an automated hematology analyzer to determine parameters such as:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
White Blood Cell (WBC) count (total and differential)
-
Platelet (PLT) count
-
-
Data Analysis: Compare the hematological parameters of the treated groups to the control group using appropriate statistical methods.
Protocol 3: Histopathological Examination of the Gastrointestinal Tract in Rats
-
Tissue Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining: Stain the tissue sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides microscopically. The examination should focus on:
-
Epithelial integrity (erosion, ulceration)
-
Inflammatory cell infiltration
-
Edema
-
Changes in villus architecture (blunting, fusion)
-
Crypt damage or loss
-
Goblet cell numbers
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of any observed lesions.
Visualizations
Caption: this compound's dual inhibitory action on JAK2 and FLT3 signaling pathways.
Caption: Decision workflow for managing observed toxicity in animal models.
Caption: General experimental workflow for a repeated-dose toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. umwelt-online.de [umwelt-online.de]
- 5. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
Technical Support Center: Enhancing the Stability of Flonoltinib Maleate in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Flonoltinib maleate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] It is investigated for its anti-cancer activity, particularly in the treatment of myeloproliferative neoplasms and acute myeloid leukemia.[3][5] Key properties are summarized in the table below.
Q2: What are the common causes of this compound instability in solution?
A2: Like many small molecule kinase inhibitors, this compound's stability in solution can be affected by several factors. These include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, potentially catalyzed by light or metal ions.
-
Photodegradation: Breakdown upon exposure to light, especially UV wavelengths.
-
Thermal Degradation: Instability at elevated temperatures.
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A3: Precipitation is a common issue with poorly water-soluble compounds like many kinase inhibitors.[6] Refer to the troubleshooting guide below for a step-by-step approach to address this. The primary reasons for precipitation include exceeding the solubility limit in a particular solvent, temperature changes, or a shift in pH.
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: To maintain the integrity of your this compound stock solutions, follow these best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[7]
-
Aliquotting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
-
Light Protection: Protect the stock solutions from light by using amber vials or by wrapping the vials in foil.
-
Fresh is Best: For in vivo experiments and sensitive cellular assays, it is recommended to prepare fresh working solutions from a stock solution on the day of use.[9]
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), is the most reliable way to assess the stability of your solution.[7][10] These methods can separate the intact this compound from any degradation products, allowing for accurate quantification of the active compound. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Synonyms | JAK2/FLT3-IN-1 | [4][9] |
| Molecular Formula | C25H34FN7O (Flonoltinib) | [2] |
| Molecular Weight | 467.58 g/mol (Flonoltinib) | [2] |
| Mechanism of Action | Dual JAK2/FLT3 inhibitor | [1][2][3][4] |
| IC50 (JAK2) | 0.8 nM | [1][2] |
| IC50 (FLT3) | 15 nM | [1][2] |
| Solubility | Soluble in DMSO | [9] |
Troubleshooting Guides
Issue: Precipitation of this compound in Solution
If you observe precipitation or cloudiness in your this compound solution, follow this troubleshooting workflow:
References
- 1. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Refining Flonoltinib maleate treatment schedules for long-term studies
Welcome to the technical support center for Flonoltinib maleate. This resource is designed to assist researchers, scientists, and drug development professionals in refining treatment schedules for long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is highly selective for JAK2 over other JAK family members (JAK1, JAK3).[2][3] Uniquely, it binds to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity.[3][4] By inhibiting JAK2, it blocks the downstream JAK/STAT signaling pathway, specifically the phosphorylation of STAT3 and STAT5.[1] Inhibition of FLT3 also prevents the activation of downstream signaling.[1] This dual inhibition leads to the induction of apoptosis and a decrease in the proliferation of tumor cells that overexpress JAK2 and/or FLT3.[1][2]
Q2: What are the recommended starting doses for preclinical long-term studies in mice?
A2: Based on preclinical studies in mouse models of myeloproliferative neoplasms (MPNs), effective oral doses of this compound range from 15 mg/kg to 45 mg/kg, often administered twice daily (bid).[5] A dose of 30 mg/kg has been shown to provide a strong therapeutic effect on splenomegaly and survival.[1] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose in your specific animal model and strain.
Q3: What is the recommended dose in human clinical trials?
A3: In a first-in-human Phase 1/2a study for myelofibrosis, dose escalation ranged from 25 mg to 325 mg daily. The optimal dose for the expansion phase was determined to be 100 mg daily.[6][7] The maximum tolerated dose (MTD) was established at 225 mg/day.[8][9] A Phase IIa study for polycythemia vera is exploring doses of 75 mg, 100 mg, and 125 mg once daily.
Q4: What are the expected hematological toxicities with this compound treatment?
A4: As with other JAK2 inhibitors, hematological toxicities are an expected on-target effect. In clinical trials, the most common grade ≥3 hematological adverse events were anemia (48.4%), thrombocytopenia (29.0%), leukopenia (19.4%), and neutropenia (16.1%).[8] These are generally manageable with dose modification.[10] Preclinical studies in mice at therapeutic doses showed low toxicity.[7]
Q5: What are the most common non-hematological toxicities observed in clinical trials?
A5: The most common grade ≥3 non-hematological treatment-emergent adverse events (TEAEs) reported in the Phase 1/2a study were pneumonia (9.7%), abdominal pain (3.2%), hypertension (3.2%), decreased fibrinogen (3.2%), and abnormal liver function (3.2%).[8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Kinase | IC₅₀ (nM) |
| JAK2 | 0.7 - 0.8 |
| FLT3 | 4 - 15 |
| JAK1 | 26 |
| JAK3 | 39 |
| Source: [2][8] |
Table 2: Preclinical Pharmacokinetics in Ba/F3-EPOR-JAK2V617F Tumor-Bearing Mice (30 mg/kg Oral Dose)
| Parameter | Administration | Plasma | Spleen |
| Cmax (ng/mL) | Single | 1028.18 ± 173.54 | 12009.71 ± 3473.35 |
| Repeated | 1283.41 ± 454.89 | 18145.99 ± 5679.92 | |
| AUC₀₋₂₄ h (ng·h/mL) | Single | 2990.15 | - |
| Repeated | - | - | |
| Source: [1] |
Table 3: Preclinical Efficacy in Mouse Models (JAK2V617F-induced MPN)
| Dose (mg/kg, bid) | Endpoint | Result |
| 15 | Spleen Weight Inhibition | 97.11% |
| 30 | Spleen Weight Inhibition | 101.62% |
| 45 | Spleen Weight Inhibition | 101.24% |
| 15, 30, 45 | Survival | Significantly prolonged vs. vehicle |
| Source: [1] |
Troubleshooting Guides
Issue 1: Significant weight loss or lethargy observed in animals.
-
Question: My mice are showing signs of general toxicity (e.g., >15% weight loss, lethargy, ruffled fur) after starting treatment. What should I do?
-
Answer: These are common signs of drug intolerance.
-
Interrupt Dosing Immediately: Pause treatment to allow the animals to recover.
-
Provide Supportive Care: Ensure easy access to hydration and nutrition.
-
Re-evaluate Dosing: Once animals have recovered, consider restarting treatment with a dose modification strategy:
-
Dose Reduction: Restart at a lower dose (e.g., a 25-50% reduction from the original dose).
-
Dosing Holiday: Implement a less frequent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery between treatments.
-
-
Confirm MTD: If not already done, perform a pilot study to establish the maximum tolerated dose (MTD) in your specific model and strain before initiating a long-term efficacy study.
-
Issue 2: Severe hematological toxicity (anemia, thrombocytopenia) is observed.
-
Question: Complete blood counts (CBCs) from my treated mice show a severe drop in platelet or red blood cell counts. How should I adjust the treatment schedule?
-
Answer: Hematological toxicity is an expected on-target effect of JAK2 inhibition. A dose-response relationship is likely.
-
Monitor Regularly: Perform CBCs frequently (e.g., weekly) after initiating treatment to establish the nadir (lowest point) of blood counts.
-
For Moderate Toxicity: Consider a dose reduction of 25-50%. Continue monitoring to see if counts stabilize at the lower dose.
-
For Severe Toxicity: Interrupt dosing until blood counts recover to a safe level (e.g., platelets > 50 x 10⁹/L). Once recovered, restart treatment at a reduced dose (e.g., 50% of the previous dose).
-
Staggered Dosing: If continuous dosing is not tolerated, an intermittent schedule may maintain efficacy while allowing for hematopoietic recovery.
-
Issue 3: Sub-optimal efficacy at well-tolerated doses.
-
Question: My efficacy results (e.g., reduction in spleen size, tumor burden) are not as pronounced as expected, even at doses approaching the MTD. What could be the issue?
-
Answer: Several factors can contribute to a lack of expected efficacy.
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and fully in suspension/solution. Verify the accuracy and consistency of your oral gavage or other administration technique, as this can lead to significant variability in drug exposure.
-
Timing and Duration of Treatment: The timing of treatment initiation relative to disease progression is critical. It may be necessary to start treatment earlier in the disease course. The overall duration of the study may also need to be extended to observe the full therapeutic effect.
-
Pharmacodynamic Assessment: Confirm target engagement in your model. Collect spleen or tumor tissue at various time points after dosing to measure the inhibition of phosphorylated JAK2 and STAT3 via Western blot or IHC to ensure the drug is hitting its target at the administered dose.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
Caption: this compound inhibits JAK2 and FLT3 phosphorylation.
Experimental Workflow: Assessing Efficacy in a Mouse MPN Model
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol 1: Apoptosis Detection by Annexin V/PI Staining
This protocol is adapted for cells treated with this compound to assess the induction of apoptosis.
Materials:
-
Treated cells and untreated/vehicle controls
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL working solution)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with various concentrations of this compound for a desired time (e.g., 24-48 hours). Include an untreated or vehicle-treated sample as a negative control.
-
Harvest cells, including any floating cells in the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Wash the cell pellet once with cold PBS and centrifuge again. Carefully aspirate the supernatant.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 1-2 µL of PI working solution. Gently vortex the tube.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
-
Protocol 2: Western Blot for Phospho-JAK2 and Phospho-STAT3
This protocol outlines the detection of target inhibition in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-JAK2, Rabbit anti-JAK2, Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-β-actin.
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation:
-
Lyse cell pellets or homogenized tissue in ice-cold RIPA buffer.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-JAK2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., total JAK2) and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. kumc.edu [kumc.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
Validation & Comparative
Preclinical Showdown: Flonoltinib Maleate vs. Ruxolitinib in Myelofibrosis Models
A Comparative Guide for Researchers and Drug Development Professionals
Myelofibrosis (MF) is a debilitating myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and burdensome constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has revolutionized the therapeutic landscape for MF. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first drug approved for the treatment of MF and has been the standard of care. However, the quest for more selective and effective agents continues. Flonoltinib maleate, a novel, selective JAK2/FLT3 inhibitor, has emerged as a promising alternative. This guide provides an objective comparison of the preclinical performance of this compound and Ruxolitinib in various myelofibrosis models, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Ruxolitinib functions as an ATP-competitive inhibitor of both JAK1 and JAK2.[1][2] Its therapeutic effects in myelofibrosis are attributed to the attenuation of cytokine signaling by inhibiting both wild-type and mutated forms of these kinases, leading to antiproliferative and proapoptotic effects.[1][3] This inhibition of the JAK-STAT pathway helps to reduce the downstream signaling that drives the proliferation of malignant myeloid cells.[3][4]
This compound, on the other hand, is a selective inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[5][6] Preclinical studies have shown that it has a high selectivity for JAK2 over other JAK family members.[5][7] Notably, this compound has demonstrated a strong affinity for the pseudokinase domain (JH2) of JAK2, including the V617F mutated form.[5][8] This distinct binding characteristic may contribute to its high selectivity.[5] By also targeting FLT3, this compound may offer additional therapeutic benefits in certain patient populations.[9]
In Vitro Efficacy: A Head-to-Head Comparison
In vitro studies are crucial for determining the direct cellular effects of drug candidates. Both this compound and Ruxolitinib have been evaluated for their ability to inhibit the proliferation of cell lines dependent on the JAK2V617F mutation.
| Cell Line | Drug | IC50 (nM) | Key Findings |
| Ba/F3-JAK2V617F | This compound | <500 | Showed significant inhibitory effect.[10] |
| Ba/F3-JAK2V617F | Ruxolitinib | 223 | Inhibited proliferation of erythroid progenitors from PV patients.[11] |
| HEL (human erythroleukemia) | This compound | Not specified | Dose-dependently suppressed phosphorylation of JAK2, STAT3, STAT5, and ERK1/2.[7] |
| HEL (human erythroleukemia) | Ruxolitinib | Not specified | Inhibited JAK2-mutated cells.[11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy in Murine Models of Myelofibrosis
Animal models that recapitulate the key features of human myelofibrosis are indispensable for preclinical drug evaluation. Both this compound and Ruxolitinib have demonstrated significant efficacy in various murine models.
Spleen Weight Reduction
Splenomegaly is a hallmark of myelofibrosis. The ability of a drug to reduce spleen size is a key measure of its efficacy.
| Mouse Model | Drug | Dosing Regimen | Spleen Weight Reduction |
| Ba/F3-EPOR-JAK2V617F | This compound | 15, 30, 45 mg/kg, bid, p.o. | Dose-dependent reduction.[8] |
| Ba/F3-EPOR-JAK2V617F | Ruxolitinib | Not specified | Significant reduction compared to vehicle.[11] |
| JAK2V617F BMT | This compound | 15, 30, 45 mg/kg, bid, p.o. | Dose-dependent reduction.[8] |
| JAK2V617F BMT | Ruxolitinib | 60 mg/kg, bid, p.o. | Significantly reduced spleen weight.[12][13] |
Survival Benefit
Prolonging survival is the ultimate goal of any cancer therapy. Preclinical studies have assessed the impact of this compound and Ruxolitinib on the survival of mice with myelofibrosis.
| Mouse Model | Drug | Dosing Regimen | Median Survival |
| Ba/F3-EPOR-JAK2V617F | This compound (15, 30, 45 mg/kg) | bid, p.o. | 22, 25, 25 days vs 19 days (vehicle)[8] |
| Ba/F3-EPOR-JAK2V617F | Ruxolitinib | Not specified | 90% survival at 22 days vs 10% (control)[11] |
| JAK2V617F BMT | This compound (15, 30, 45 mg/kg) | bid, p.o. | Dose-dependent increase in survival.[8] |
Effects on Hematological Parameters and Cytokines
Both drugs have been shown to modulate hematological parameters and reduce the levels of pro-inflammatory cytokines, which are elevated in myelofibrosis.
| Parameter | This compound | Ruxolitinib |
| White Blood Cells | Reduced in a dose-dependent manner.[8] | Reduced leukocyte counts.[13] |
| IL-6 | Significantly suppressed in a dose-dependent manner.[8] | Reduced levels.[3] |
| TNF-α | Significantly suppressed in a dose-dependent manner.[8] | Reduced levels.[3] |
Experimental Protocols
In Vivo Murine Myelofibrosis Model (Ba/F3-EPOR-JAK2V617F Xenograft)
-
Cell Line: Ba/F3 cells engineered to express the human erythropoietin receptor (EPOR) and the JAK2V617F mutation.
-
Cell Implantation: Mice are injected intravenously with 1.0 × 10⁶ Ba/F3-EPOR-JAK2V617F-GFP cells.[7]
-
Treatment: Treatment is initiated 24 hours post-implantation.[7] this compound is administered orally (p.o.) twice daily (bid) at doses of 15, 30, and 45 mg/kg.[8] Ruxolitinib dosing regimens in comparable models have been reported at 60 mg/kg twice daily.[12][13]
-
Endpoints:
Experimental workflow for in vivo myelofibrosis model.
Signaling Pathway Inhibition
Both this compound and Ruxolitinib exert their effects by inhibiting the JAK-STAT signaling pathway, which is constitutively activated in myelofibrosis due to mutations like JAK2V617F.
Inhibition of the JAK-STAT signaling pathway.
Conclusion
Preclinical data from myelofibrosis models indicate that both this compound and Ruxolitinib are effective inhibitors of the pathogenic JAK2V617F mutation. Ruxolitinib, as a dual JAK1/JAK2 inhibitor, has a well-established preclinical and clinical profile. This compound, a more selective JAK2/FLT3 inhibitor, demonstrates potent anti-tumor activity in similar models, with the potential for a different safety and efficacy profile due to its selectivity. The data presented here, compiled from various preclinical studies, suggests that this compound is a promising therapeutic agent for myelofibrosis that warrants further clinical investigation. Direct, head-to-head preclinical and clinical studies will be essential to fully delineate the comparative efficacy and safety of these two inhibitors.
References
- 1. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pvreporter.com [pvreporter.com]
- 6. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flonoltinib Maleate and Fedratinib for Myelofibrosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Janus kinase (JAK) inhibitors, Flonoltinib maleate and Fedratinib, in the context of myelofibrosis (MF) and other myeloproliferative neoplasms (MPNs). This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies for key assays.
Introduction
Myelofibrosis is a clonal myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, often driven by mutations in the JAK2 gene, most notably the V617F mutation. This leads to bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Both this compound and Fedratinib are targeted therapies designed to inhibit the JAK2 kinase, thereby mitigating the downstream effects of this aberrant signaling. While both drugs target the same pathway, differences in their selectivity, mechanism of action, and clinical efficacy warrant a detailed comparison.
Fedratinib, an oral selective inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3), is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2] this compound is a newer generation, potent, and orally active dual inhibitor of JAK2 and FLT3, which has shown significant efficacy in preclinical and early-phase clinical studies.[3][4]
Mechanism of Action and Signaling Pathway
Both this compound and Fedratinib exert their therapeutic effects by inhibiting the JAK/STAT signaling pathway, which is constitutively activated in a majority of MPN patients.[1][3] This pathway plays a crucial role in regulating cellular proliferation, differentiation, and survival.
This compound is a highly selective dual inhibitor of JAK2 and FLT3.[3][4] Uniquely, it binds to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may contribute to its high selectivity over other JAK family members.[3] By inhibiting JAK2 and FLT3, this compound prevents the activation of downstream signaling molecules like STAT3 and STAT5, leading to the induction of apoptosis and a reduction in the proliferation of malignant cells.[3]
Fedratinib is also a selective inhibitor of JAK2 and FLT3.[2] It competitively binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity.[5] This blockade of JAK2 activation prevents the downstream phosphorylation and activation of STAT3 and STAT5, thereby disrupting the uncontrolled proliferation of hematopoietic progenitor cells.[1][5]
Comparative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound and Fedratinib.
In Vitro Kinase Inhibitory Activity
| Kinase | This compound IC₅₀ (nM) | Fedratinib IC₅₀ (nM) |
| JAK2 | 0.7 - 0.8[3][4] | 3[6] |
| JAK2 (V617F) | 1.4 | 3[6] |
| FLT3 | 4 - 15[3][4] | 15[6] |
| JAK1 | 26[4] | ~105 |
| JAK3 | 39[4] | >1000 |
| TYK2 | ~64 | ~405 |
| RET | Not Reported | 48[6] |
Anti-Proliferative Activity in Cell Lines
| Cell Line (Mutation) | This compound IC₅₀ (µM) | Fedratinib IC₅₀ (µM) |
| Ba/F3-JAK2WT | 0.39 ± 0.20 | ~0.42 |
| Ba/F3-JAK2V617F | 0.20 ± 0.01 | 0.27 |
| HEL (JAK2V617F) | <0.5 | 0.305[6] |
| MV-4-11 (FLT3-ITD) | <0.1 | Not Reported |
| Molm-13 (FLT3-ITD) | <0.1 | Not Reported |
Clinical Efficacy in Myelofibrosis Patients
| Efficacy Endpoint | This compound (Phase I/IIa) | Fedratinib (JAKARTA & JAKARTA2) |
| Spleen Volume Reduction ≥35% (SVR35) at 24 weeks | 77.3% (evaluable patients)[3] | 36-47% (JAK-inhibitor naïve)[7], 55% (ruxolitinib-treated)[8] |
| Total Symptom Score Reduction ≥50% (TSS50) | 80.0% (best response)[3] | 36-40% (JAK-inhibitor naïve)[7] |
| Improvement in Bone Marrow Fibrosis | Observed in 26.1% of patients | Not a primary endpoint, but has been observed[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a generalized procedure for assessing the anti-proliferative effects of kinase inhibitors on myeloproliferative neoplasm-relevant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Distinct clinical phenotypes associated with JAK2V617F reflect differential STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Next-Generation JAK2 Inhibitors for Myeloproliferative Neoplasms
A detailed guide for researchers and drug development professionals on the evolving landscape of JAK2 inhibition, from approved therapies to novel investigational agents.
The discovery of the JAK2 V617F mutation as a key driver in myeloproliferative neoplasms (MPNs) has led to the development of a class of targeted therapies known as JAK2 inhibitors. While first-generation inhibitors have provided significant clinical benefit in managing symptoms, the next wave of these therapeutics aims to offer improved selectivity, deeper and more durable responses, and potentially disease modification. This guide provides a head-to-head comparison of approved and emerging next-generation JAK2 inhibitors, supported by preclinical and clinical data to inform research and development efforts.
The Evolving Landscape of JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in signaling pathways that regulate hematopoiesis. The constitutive activation of JAK2, most commonly through the V617F mutation, leads to the uncontrolled production of blood cells characteristic of MPNs.
Next-generation JAK2 inhibitors can be broadly categorized based on their mechanism of action:
-
Type I Inhibitors: These ATP-competitive inhibitors bind to the active conformation of the JAK2 kinase domain. This class includes the currently approved drugs ruxolitinib, fedratinib, momelotinib, and pacritinib. While effective in reducing spleen size and symptom burden, their impact on the underlying disease clone is often limited.
-
Type II Inhibitors: These agents bind to the inactive conformation of the JAK2 kinase, offering the potential for a more profound and sustained inhibition of JAK2 signaling. Preclinical studies suggest that this mechanism may overcome resistance to Type I inhibitors and lead to a greater reduction in the mutant allele burden.[1][2][3] AJ1-11095 is a first-in-class Type II inhibitor currently in clinical development.[1][2][3]
-
Pseudokinase (JH2) Domain Inhibitors: This novel class of inhibitors targets the JH2 domain of JAK2, where the V617F mutation is located. By binding to the pseudokinase domain, these inhibitors allosterically modulate the active kinase (JH1) domain, leading to selective inhibition of the mutated JAK2. INCB160058 is a prominent example of this class, demonstrating high selectivity for the JAK2V617F mutant in preclinical models.[4][5]
Comparative Analysis of Kinase Selectivity
The selectivity of a JAK2 inhibitor across the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader kinome is a critical determinant of its efficacy and safety profile. Off-target effects can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several next-generation JAK2 inhibitors against the JAK family kinases.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Targets (IC50) |
| Ruxolitinib | Type I | 3.3 | 2.8 | 428 | 19 | - |
| Fedratinib | Type I | ~105 | 3 | >1000 | - | FLT3 |
| Momelotinib | Type I | 11 | 18 | 155 | 17 | ACVR1/ALK2 |
| Pacritinib | Type I | 1280 | 23 (WT), 19 (V617F) | 520 | 50 | FLT3 (22 nM) |
| AJ1-11095 | Type II | Highly selective for JAK2 over JAK1, JAK3, and TYK2 (Specific IC50 values not publicly available) | Potent inhibitor (Specific IC50 not publicly available) | - | - | - |
| INCB160058 | JH2 Domain | Highly selective for JAK2V617F over WT JAK2 and other JAKs (Specific IC50 values not publicly available) | Binds to JH2 domain with picomolar affinity | - | - | - |
Preclinical Efficacy: Beyond Symptom Control
Next-generation JAK2 inhibitors are being evaluated for their potential to induce deeper responses, including reduction of the JAK2V617F allele burden and reversal of bone marrow fibrosis, which are key indicators of disease modification.
AJ1-11095 (Type II Inhibitor): Preclinical studies have demonstrated the superior efficacy of AJ1-11095 compared to the Type I inhibitor ruxolitinib.[2] In murine models of MPN, AJ1-11095 led to:
-
Marked reductions in mutant allele burden.[2]
-
Reversal of bone marrow fibrosis.[3]
-
Overcoming resistance to Type I JAK2 inhibitors.[2]
INCB160058 (JH2 Domain Inhibitor): This agent has shown remarkable selectivity for JAK2V617F-mutant cells in preclinical models.[4][5] Key findings include:
-
Specific elimination of mutant JAK2V617F-harboring cells with minimal impact on wild-type cells.
-
Normalization of pathogenic cytokine levels.[5]
-
The potential to achieve molecular remission in MPNs.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of these inhibitors, specific assays are employed. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Detailed Experimental Methodologies
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This assay is used to determine the IC50 value of a compound against a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Dilute the JAK2 kinase to the desired concentration in 1X Kinase Buffer A. The exact concentration should be optimized to produce a robust signal.
-
Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
Prepare a 3X solution of the test inhibitor at various concentrations in 1X Kinase Buffer A containing 3% DMSO.
-
Prepare a 3X solution of the Europium-anti-tag antibody in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test inhibitor solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block JAK2-mediated STAT phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., HEL, SET-2) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of the JAK2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
For some cell lines, stimulation with a cytokine (e.g., erythropoietin) may be required to induce JAK2-STAT signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated STAT signal to a loading control (e.g., total STAT or β-actin) to determine the relative inhibition of STAT phosphorylation.
-
In Vivo Efficacy in a Murine Myelofibrosis Model
Animal models are crucial for evaluating the in vivo efficacy and potential for disease modification of JAK2 inhibitors.
Protocol:
-
Model Induction:
-
Utilize a genetically engineered mouse model, such as a JAK2V617F knock-in model, which recapitulates the key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.[6]
-
Alternatively, a bone marrow transplantation model can be used, where lethally irradiated recipient mice are transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F or MPLW515L.[6]
-
-
Drug Administration:
-
Once the disease phenotype is established (typically confirmed by peripheral blood counts and spleen size), randomize the mice into treatment and vehicle control groups.
-
Administer the JAK2 inhibitor orally or via another appropriate route at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Monitor animal weight and overall health regularly.
-
Measure spleen and liver weights at the end of the study.
-
Analyze peripheral blood counts (CBCs) throughout the study.
-
Perform histological analysis of the bone marrow and spleen to assess the degree of fibrosis (e.g., using reticulin staining).
-
Quantify the JAK2V617F allele burden in peripheral blood or bone marrow using quantitative PCR or next-generation sequencing.
-
-
Data Analysis:
-
Compare the treatment groups to the vehicle control group for statistically significant differences in the measured parameters.
-
Conclusion and Future Directions
The field of JAK2 inhibitors is rapidly advancing, with next-generation agents demonstrating the potential to move beyond symptom management towards true disease modification. Type II and pseudokinase domain inhibitors, in particular, represent promising strategies to achieve deeper and more durable clinical responses in patients with myeloproliferative neoplasms. The continued head-to-head comparison of these novel agents with established therapies, utilizing robust preclinical models and well-defined clinical endpoints, will be essential in realizing their full therapeutic potential. As our understanding of the molecular drivers of MPNs deepens, the development of even more targeted and effective JAK2 inhibitors holds the promise of a new era in the treatment of these debilitating diseases.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ajaxtherapeutics.com [ajaxtherapeutics.com]
- 3. ajaxtherapeutics.com [ajaxtherapeutics.com]
- 4. The new INCB160058 targeting Jak2 V617f - MPN Voice [healthunlocked.com]
- 5. Targeting JAK2V617F Mutation: INCB160058 as a Disease-Modifying Therapy in Preclinical MPN Models [synapse.patsnap.com]
- 6. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Flonoltinib Maleate: A Comparative Guide to its Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of Flonoltinib maleate, a novel dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Through a detailed comparison with established alternatives, ruxolitinib and fedratinib, this document serves as a valuable resource for researchers investigating new therapeutic strategies for myeloproliferative neoplasms (MPNs) and other related malignancies. The information presented is supported by preclinical data, detailed experimental protocols, and visual representations of key cellular pathways.
Executive Summary
This compound has demonstrated potent anti-proliferative activity in preclinical studies, showing promise as a therapeutic agent for hematological malignancies driven by aberrant JAK2 and FLT3 signaling.[2][3] Notably, it exhibits a distinct mechanism of action by binding to the pseudokinase (JH2) domain of JAK2, in addition to the kinase (JH1) domain, which may contribute to its high selectivity for JAK2 over other JAK family members.[3] This guide will delve into the quantitative data supporting these claims, compare its efficacy with ruxolitinib and fedratinib, and provide the necessary methodological details for independent validation.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated in various cancer cell lines and in vivo models, often in direct comparison with ruxolitinib and fedratinib. The following tables summarize the key quantitative findings from these preclinical studies.
In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Fedratinib IC₅₀ (nM) |
| JAK1 | 26 | 3.3 | 105 |
| JAK2 | 0.7 - 0.8 | 2.8 | 3 |
| JAK3 | 39 | 428 | 1002 |
| FLT3 | 4 - 15 | - | 15 |
Data compiled from multiple sources.[4][5][6]
In Vitro Anti-Proliferative Activity in JAK2-Mutant Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Ruxolitinib IC₅₀ (µM) | Fedratinib IC₅₀ (µM) |
| HEL (JAK2 V617F) | <0.5 | ~0.3 | ~0.305 |
| Ba/F3-JAK2 V617F | 0.20 | ~0.126-0.186 | ~0.270 |
Data compiled from multiple sources.[2][7]
In Vivo Efficacy in Murine Models of Myeloproliferative Neoplasms
| Parameter | This compound | Ruxolitinib | Fedratinib |
| Splenomegaly Reduction | Dose-dependent reduction | Demonstrated reduction | Dose-dependent reduction |
| Survival Prolongation | Significantly prolonged survival | Prolonged survival | Prolonged survival |
| Tumor Burden Reduction | Significant reduction | Demonstrated reduction | Demonstrated reduction |
Observations from various preclinical studies in JAK2V617F-driven MPN mouse models.[2][3][8]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the JAK/STAT and FLT3 signaling pathways, which are critical for the growth and survival of certain cancer cells.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade involved in hematopoiesis and immune response. Mutations, such as JAK2 V617F, lead to constitutive activation of this pathway, driving the proliferation of hematopoietic cells in MPNs. This compound inhibits JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription responsible for cell proliferation and survival.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the normal development of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, promoting cell proliferation and survival in acute myeloid leukemia (AML). This compound's inhibition of FLT3 provides a therapeutic avenue for FLT3-mutated leukemias.
Caption: The FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate the independent validation and replication of the findings presented, this section provides detailed protocols for key in vitro assays used to assess the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HEL, Ba/F3-JAK2 V617F)
-
Complete cell culture medium
-
96-well plates
-
This compound, ruxolitinib, fedratinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound, ruxolitinib, fedratinib) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[9][10][11][12]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Culture cells with and without the test compounds for the desired time period (e.g., 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13][14][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells with and without the test compounds for the desired time period (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[1][4][16][17][18]
Western Blot Analysis of Signaling Proteins
This protocol details the detection of key signaling proteins and their phosphorylation status.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-FLT3, anti-FLT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19][20][21][22][23]
Conclusion
The data presented in this guide strongly support the potent anti-proliferative effects of this compound. Its high selectivity for JAK2 and dual inhibition of FLT3 position it as a promising candidate for the treatment of MPNs and other hematological malignancies. The comparative data suggests that this compound's efficacy is at least comparable, and in some instances superior, to existing JAK inhibitors like ruxolitinib and fedratinib in preclinical models. The provided experimental protocols offer a foundation for further investigation and validation of these findings. Continued research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pvreporter.com [pvreporter.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ajmc.com [ajmc.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Flonoltinib Maleate: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Flonoltinib maleate is a novel, potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), demonstrating significant promise in the treatment of myeloproliferative neoplasms (MPNs).[1][2][3] A key attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other kinases, with a particular focus on its performance relative to other approved JAK inhibitors, Ruxolitinib and Fedratinib.
Kinase Inhibition Profile: A Comparative Overview
This compound exhibits high selectivity for JAK2 over other members of the JAK family.[1] In preclinical studies, it has shown significantly greater potency against JAK2 compared to JAK1, JAK3, and TYK2.[1] This enhanced selectivity is attributed to its unique binding mechanism, targeting the pseudokinase (JH2) domain of JAK2.[1][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) |
| JAK1 | - | 3.3[5][6] | ~105[7][8] |
| JAK2 | 0.8[9] | 2.8[5][6] | 3[7][8] |
| JAK2 V617F | 1.4[1] | - | 3[8] |
| JAK3 | >500[1] | 428[5][6] | >1000[7][8] |
| TYK2 | ~64[1] | 19[5][6] | ~405[10] |
| FLT3 | 15[9] | - | 15[8][11] |
| Ret | - | - | 48[11] |
| BRD4 | - | - | 130[11] |
Data compiled from multiple preclinical studies. Note that assay conditions can vary between studies.
As the data indicates, this compound is a potent inhibitor of both wild-type JAK2 and the common V617F mutant.[1] Its selectivity for JAK2 over JAK1 and JAK3 is noteworthy, with a greater than 600-fold selectivity over these family members.[9] In comparison, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib is a selective inhibitor of JAK2 and FLT3.[5][7][8] Fedratinib also demonstrates activity against Ret and BRD4.[11] Ruxolitinib has been tested against a panel of 26 other kinases with no significant inhibition reported.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (ATP Competition)
This biochemical assay is a fundamental method for determining the IC50 value of a compound against a purified kinase. It measures the ability of an inhibitor to compete with ATP for binding to the kinase's active site.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, buffering agents, and cofactors (e.g., MgCl2, DTT).
-
Dilute the purified recombinant kinase to a predetermined concentration in the reaction buffer.
-
Prepare a stock solution of the peptide or protein substrate specific to the kinase being tested.
-
Prepare a stock solution of ATP, often radiolabeled (e.g., [γ-33P]ATP) for detection.
-
Create a serial dilution of the test compound (this compound, Ruxolitinib, or Fedratinib) in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Assay Workflow
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target protein.
Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Immobilize the purified kinase (ligand) onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time as the analyte binds to the immobilized kinase.
-
-
Dissociation and Regeneration:
-
After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Surface Plasmon Resonance (SPR) Workflow
Signaling Pathway Inhibition
This compound's therapeutic potential stems from its ability to inhibit the signaling pathways driven by JAK2 and FLT3. Understanding these pathways is crucial for researchers in the field.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of this pathway is a hallmark of MPNs.
JAK-STAT Signaling Pathway Inhibition
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are common in acute myeloid leukemia (AML).
FLT3 Signaling Pathway Inhibition
References
- 1. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pvreporter.com [pvreporter.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Flonoltinib Maleate Demonstrates Consistent Efficacy in Both JAK Inhibitor-Naive and-Exposed Myelofibrosis Patients
A comprehensive analysis of the first-in-human Phase I/IIa clinical trial (NCT05153343) reveals that Flonoltinib maleate, a novel, highly selective dual JAK2/FLT3 inhibitor, exhibits significant clinical activity in patients with myelofibrosis (MF), irrespective of prior exposure to JAK inhibitors. The study highlights the potential of this compound as a promising therapeutic option for a broad spectrum of MF patients, including those who have previously been treated with other JAK inhibitors.
This compound's unique mechanism of action, which involves binding to both the active (JH1) and pseudokinase (JH2) domains of JAK2, contributes to its high selectivity and potent inhibition of the JAK2 signaling pathway.[1][2] This targeted approach aims to reduce off-target toxicities often associated with less selective JAK inhibitors.[3]
Comparative Efficacy Analysis
Data from the NCT05153343 trial indicates that this compound achieves substantial spleen volume reduction and symptom improvement in both JAK inhibitor (JAKi)-naive and JAKi-exposed patient populations. While a direct statistical comparison between the subgroups was not the primary endpoint, the observed efficacy rates suggest a consistent benefit of this compound.
A key finding from a subgroup analysis of the trial showed no statistically significant difference in spleen response rates at week 24 between patients with prior exposure to JAK inhibitors and those who were naive to such treatments.[1] Specifically, the spleen volume reduction of ≥35% (SVR35) at week 24 was achieved by 83.3% of JAKi-naive patients and 70.0% of those with prior JAK inhibitor exposure.[1]
The best overall SVR35 rate for the entire study population was 83.3%, with a best total symptom score reduction of ≥50% (TSS50) of 80.0%.[1][2]
Table 1: Efficacy of this compound in JAKi-Naive vs. JAKi-Exposed Patients (NCT05153343)
| Efficacy Endpoint | JAKi-Naive Patients | JAKi-Exposed Patients | Overall Population |
| SVR35 at Week 24 | 83.3% (10/12)[1] | 70.0% (7/10)[1] | 77.3% (17/22)[2] |
| Best SVR35 | Not Reported | Not Reported | 83.3% (25/30)[1][2] |
| Best TSS50 | Not Reported | Not Reported | 80.0% (24/30)[1][2] |
Comparison with Other JAK Inhibitors in the Second-Line Setting
For patients who have been previously exposed to a JAK inhibitor, typically ruxolitinib, several other agents are available or in development. While direct head-to-head trials with this compound are not yet available, data from studies of fedratinib, pacritinib, and momelotinib in the post-ruxolitinib setting provide a benchmark for efficacy.
Table 2: Efficacy of Other JAK Inhibitors in Ruxolitinib-Exposed Myelofibrosis Patients
| JAK Inhibitor | Clinical Trial | Spleen Volume Reduction (SVR35) | Symptom Score Reduction (TSS50) |
| Fedratinib | JAKARTA-2[4] | 31% at end of cycle 6[5] | 27%[5] |
| Pacritinib | PERSIST-2[6] | 28% (vs. 11% for ruxolitinib)[6] | 37% (vs. 11% for ruxolitinib)[6] |
| Momelotinib | MOMENTUM[7] | Not Reported as SVR35 | Not Reported as TSS50 |
It is important to note that patient populations and study designs differ across these trials, making direct comparisons challenging. However, the data suggests that this compound's efficacy in the JAKi-exposed population appears promising relative to existing second-line options.
Safety and Tolerability
In the Phase I/IIa study, this compound was found to have a manageable safety profile. The most frequently reported grade ≥3 hematological treatment-emergent adverse events (TEAEs) were anemia (48.4%), thrombocytopenia (29.0%), leukopenia (19.4%), neutropenia (16.1%), and decreased lymphocyte count (16.1%).[1] Common grade ≥3 non-hematological TEAEs included pneumonia (9.7%), abdominal pain (3.2%), hypertension (3.2%), decreased fibrinogen (3.2%), and abnormal liver function (3.2%).[1]
Table 3: Grade ≥3 Treatment-Emergent Adverse Events (Overall Population - NCT05153343)
| Adverse Event Category | Adverse Event | Incidence (%) |
| Hematological | Anemia | 48.4%[1] |
| Thrombocytopenia | 29.0%[1] | |
| Leukopenia | 19.4%[1] | |
| Neutropenia | 16.1%[1] | |
| Decreased Lymphocyte Count | 16.1%[1] | |
| Non-Hematological | Pneumonia | 9.7%[1] |
| Abdominal Pain | 3.2%[1] | |
| Hypertension | 3.2%[1] | |
| Fibrinogen Decreased | 3.2%[1] | |
| Abnormal Liver Function | 3.2%[1] |
Experimental Protocols
Detailed experimental protocols for the NCT05153343 trial are not yet fully published. However, based on available information, the key aspects of the study methodology are summarized below.
Study Design: A first-in-human, multicenter, Phase I/IIa study evaluating the maximum tolerated dose (MTD), safety, and clinical activity of this compound in patients with myelofibrosis.[1][2]
Patient Population: Adults (≥18 years) with primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF. Patients were required to have intermediate-1, -2, or high-risk disease, a palpable spleen, and may or may not have had prior treatment with JAK inhibitors.[1][2]
Treatment:
-
Dose Escalation Phase: Patients received oral this compound at escalating doses ranging from 25 mg to 325 mg.[1]
-
Dosing Regimen: In the initial single administration stage (day 1-4), the drug was taken once. This was followed by a multiple administration stage (day 5-21) with once-daily dosing for 14 days. In the extended dosing phase (from day 23), each cycle consisted of a continuous fasting schedule for 14 days, once daily.[1]
-
Dose-Expansion Phase: Patients were treated with 100 mg once daily.[2]
Primary Endpoints:
-
Safety and tolerability
-
Dose-limiting toxicity (DLT)
-
Maximum tolerated dose (MTD)
-
Pharmacokinetic (PK) behavior[1]
Secondary Endpoint:
-
≥35% reduction in spleen volume at week 24 as determined by magnetic resonance imaging (MRI) or computed tomography (CT).[1]
Visualizing the Science
To better understand the context of this compound's mechanism and the clinical trial process, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of action of this compound as a dual JAK2/FLT3 inhibitor.
Caption: Generalized workflow of the this compound clinical trial.
References
- 1. Paper: First-in-Human Phase I/IIa Safety and Efficacy of this compound, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. pharmacytimes.com [pharmacytimes.com]
Flonoltinib Maleate: A Comparative Analysis of Binding to JAK2 JH1 and JH2 Domains
A deep dive into the binding characteristics of Flonoltinib maleate reveals a preferential affinity for the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) over its active kinase domain (JH1). This selective binding profile distinguishes Flonoltinib from many conventional JAK2 inhibitors and suggests a unique allosteric mechanism of action. This guide provides a comprehensive comparison of this compound's interaction with the JAK2 JH1 and JH2 domains, supported by experimental data and detailed methodologies.
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. The JAK2 protein is composed of several domains, including the catalytically active kinase domain (JH1) and the adjacent pseudokinase domain (JH2), which has historically been considered catalytically inactive but is now understood to have a crucial regulatory function.[1][2][3] The JH2 domain negatively regulates the activity of the JH1 domain.[2][4] Mutations in the JH2 domain, such as the prevalent V617F mutation, can lead to constitutive activation of the JH1 domain, driving myeloproliferative neoplasms (MPNs).[5][6][7]
This compound (FM) is a novel, potent, and orally active dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[8][9] Unlike many existing JAK2 inhibitors that primarily target the ATP-binding site within the active JH1 domain, Flonoltinib exhibits a differentiated binding mechanism.[2][10]
Quantitative Analysis of Binding Affinity
Experimental data from surface plasmon resonance (SPR) assays have demonstrated that this compound has a significantly stronger binding affinity for the JAK2 JH2 domain compared to the JH1 domain.[5][6][11] This preferential binding to the pseudokinase domain is a key characteristic of Flonoltinib's mechanism.
| Target Domain | Binding Affinity (K D ) | Inhibition (IC 50 ) | Reference |
| JAK2 (overall) | 0.7 nM, 0.8 nM | [8][12] | |
| JAK2 V617F | 5.21 µM | 1.4 nM | [12] |
| JAK2 JH1 | 20.9 µM | [12] | |
| JAK2 JH2 | 3.14 µM | [12] | |
| JAK2 JH2 V617F | [5][6][11] | ||
| FLT3 | 4 nM, 15 nM | [8][12] | |
| JAK1 | 26 nM | [8] | |
| JAK3 | 39 nM | [8] |
Table 1: Summary of this compound binding affinities and inhibitory concentrations for various JAK family domains and FLT3. The lower K D value for JH2 compared to JH1 indicates a stronger binding affinity.
Experimental Protocols
The binding affinity of this compound to the JAK2 JH1 and JH2 domains was determined using Surface Plasmon Resonance (SPR) assays.
Surface Plasmon Resonance (SPR) Assay
Objective: To measure the binding kinetics and affinity of this compound to purified recombinant JAK2 JH1 and JH2 proteins.
Methodology:
-
Protein Immobilization: Recombinant human JAK2 JH1 and JAK2 JH2 proteins were immobilized on a sensor chip.
-
Analyte Preparation: A series of concentrations of this compound were prepared in a suitable running buffer.
-
Binding Measurement: The this compound solutions were injected over the sensor chip surface. The SPR instrument detected changes in the refractive index at the surface as the drug bound to the immobilized proteins.
-
Data Analysis: The association and dissociation rates were measured. The equilibrium dissociation constant (K D ) was calculated from these rates to determine the binding affinity. A lower K D value signifies a higher binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing the binding of this compound.
Concluding Remarks
The preferential binding of this compound to the JAK2 JH2 domain represents a significant development in the design of targeted JAK2 inhibitors. This allosteric inhibition mechanism, which differs from traditional active-site inhibitors, may contribute to its high selectivity for JAK2 over other JAK family members.[2][11][12] The co-crystal structure of Flonoltinib bound to the JAK2 JH2 domain confirms a stable interaction.[5][6][11] This unique binding profile offers the potential for improved therapeutic outcomes and a better safety profile in the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.[5][13] Further research into the precise conformational changes induced by Flonoltinib binding to the JH2 domain will continue to illuminate its novel mechanism of action.
References
- 1. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation | PLOS One [journals.plos.org]
- 5. pvreporter.com [pvreporter.com]
- 6. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Flonoltinib | JAK2/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
The Synergistic Potential of Flonoltinib Maleate: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Flonoltinib maleate, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant promise as a monotherapy in the treatment of myeloproliferative neoplasms (MPNs).[1][2][3][4] Its unique mechanism of targeting both the JH1 and JH2 domains of JAK2 contributes to its high selectivity.[2] While clinical and preclinical data have primarily focused on its single-agent efficacy, the therapeutic potential of this compound may be significantly enhanced through synergistic combinations with other chemotherapy agents.
This guide explores the potential synergistic effects of this compound by examining preclinical and clinical data from other JAK2/FLT3 and FLT3 inhibitors with similar mechanisms of action. These analogous combinations provide a strong rationale for future investigations into this compound's role in combination regimens, aiming to overcome resistance, enhance efficacy, and broaden its therapeutic applications.
Rationale for Combination Therapy
The development of resistance to targeted therapies and the complex signaling networks driving cancer progression underscore the need for combination strategies. For inhibitors of the JAK/STAT and FLT3 pathways, resistance can emerge through the activation of alternative survival pathways.[5] Combining a dual inhibitor like this compound with agents that target these escape routes or have complementary mechanisms of action could lead to more durable responses.
Potential Synergistic Combinations with this compound
Based on studies with other FLT3 and JAK2/FLT3 inhibitors, several classes of chemotherapy agents present compelling opportunities for synergistic combinations with this compound.
Conventional Cytotoxic Agents: Cytarabine and Daunorubicin
Standard induction chemotherapy for acute myeloid leukemia (AML) often includes a combination of cytarabine and an anthracycline like daunorubicin. Preclinical studies with other FLT3 inhibitors have demonstrated synergistic effects when combined with these cytotoxic agents, particularly in FLT3-ITD positive AML.
Supporting Experimental Data (Analogous Compounds):
| Combination | Cell Line(s) | Effect | Reference |
| SU11248 (FLT3 inhibitor) + Cytarabine | FLT3-ITD positive leukemic cells | Additive-to-synergistic inhibition of proliferation and induction of apoptosis | [6] |
| SU11248 (FLT3 inhibitor) + Daunorubicin | FLT3-ITD positive leukemic cells | Additive-to-synergistic inhibition of proliferation and induction of apoptosis | [6] |
| Tandutinib (FLT3 inhibitor) + Cytarabine | FLT3-ITD positive blasts | Synergistic antiproliferative and proapoptotic effects | [7] |
| Tandutinib (FLT3 inhibitor) + Daunorubicin | FLT3-ITD positive blasts | Synergistic antiproliferative and proapoptotic effects | [7] |
| Pacritinib (JAK2/FLT3 inhibitor) + Cytarabine & Daunorubicin | FLT3-mutated AML patient-derived cells | Well-tolerated with preliminary anti-leukemic activity in a Phase I study | [8][9] |
Experimental Protocol (Adapted from similar studies):
-
Cell Viability Assay: FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-13) are cultured in the presence of varying concentrations of this compound, cytarabine, or the combination of both for 48-72 hours. Cell viability is assessed using an MTS or MTT assay.
-
Apoptosis Assay: Cells are treated as described above, and apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide staining.
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the CI using the Chou-Talalay method. A CI value < 1 indicates synergy.
BCL-2 Inhibitors: Venetoclax
Venetoclax, a selective BCL-2 inhibitor, has shown remarkable efficacy in AML, particularly in combination with other agents. FLT3-ITD signaling can promote the expression of anti-apoptotic BCL-2 family proteins, suggesting that dual inhibition of FLT3 and BCL-2 could be a potent therapeutic strategy.
Supporting Experimental Data (Analogous Compounds):
| Combination | Model(s) | Effect | Reference |
| Quizartinib (FLT3 inhibitor) + Venetoclax | FLT3-ITD+ AML preclinical models | Synergistic anti-tumor activity, prolonged survival | [10][11] |
| Gilteritinib (FLT3 inhibitor) + Venetoclax | FLT3 wildtype AML preclinical models | Synergistic apoptosis induction, active in resistant cells | [12] |
Experimental Protocol (Adapted from similar studies):
-
In Vitro Synergy: FLT3-ITD+ AML cell lines are treated with this compound and venetoclax alone and in combination. Apoptosis and cell viability are measured as described previously.
-
Western Blot Analysis: Protein lysates from treated cells are analyzed by western blotting to assess the levels of BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1) and downstream signaling molecules of the FLT3 and JAK/STAT pathways (e.g., p-STAT5, p-ERK).
-
In Vivo Efficacy: Patient-derived xenograft (PDX) models of FLT3-ITD+ AML are established in immunodeficient mice. Mice are treated with this compound, venetoclax, or the combination, and tumor burden and overall survival are monitored.
Hypomethylating Agents: Azacitidine and Decitabine
Hypomethylating agents (HMAs) like azacitidine and decitabine are effective in myeloid malignancies and have been shown to act synergistically with FLT3 inhibitors. The rationale for this combination includes the potential for HMAs to modulate gene expression in a way that enhances sensitivity to FLT3 inhibition.
Supporting Experimental Data (Analogous Compounds):
| Combination | Model(s) | Effect | Reference |
| FLT3 inhibitors + Azacitidine/Decitabine | AML cell lines and primary patient cells | Synergistic anti-leukemic effects (apoptosis, growth inhibition, differentiation) | [13] |
| Hypomethylating agents + Histone Deacetylase Inhibitors | T-cell lymphoma preclinical models | Marked synergy in cytotoxicity and apoptosis | [14] |
Experimental Protocol (Adapted from similar studies):
-
Cell Culture and Treatment: AML cell lines are treated with this compound and a hypomethylating agent (e.g., decitabine) alone or in combination.
-
Differentiation Assay: Myeloid differentiation is assessed by flow cytometry for the expression of cell surface markers such as CD11b and CD14.
-
Methylation Analysis: Global DNA methylation or gene-specific methylation status can be analyzed to understand the epigenetic effects of the combination treatment.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound with other chemotherapy agents are not yet available, the evidence from analogous JAK2/FLT3 and FLT3 inhibitors provides a strong foundation for future research. The combination of this compound with conventional cytotoxic agents, BCL-2 inhibitors, or hypomethylating agents holds the potential to significantly improve treatment outcomes for patients with hematological malignancies.
Further preclinical studies are warranted to systematically evaluate these combinations, determine optimal dosing schedules, and elucidate the underlying molecular mechanisms of synergy. Such investigations will be crucial for guiding the design of future clinical trials aimed at unlocking the full therapeutic potential of this compound in combination regimens.
References
- 1. pvreporter.com [pvreporter.com]
- 2. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational polypharmacological targeting of FLT3, JAK2, ABL, and ERK1 suppresses the adaptive resistance to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of SU11248 with cytarabine or daunorubicin on FLT3 ITD-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
- 13. The combination of FLT3 and DNA methyltransferase inhibition is synergistically cytotoxic to FLT3/ITD acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The combination of hypomethylating agents and histone deacetylase inhibitors produce marked synergy in preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Flonoltinib Maleate in the Landscape of FLT3 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Flonoltinib maleate, a novel dual inhibitor of JAK2 and FLT3, has emerged as a promising therapeutic agent. This guide provides a comprehensive and objective comparison of the safety profile of this compound with other prominent FLT3 inhibitors, namely gilteritinib, quizartinib, sorafenib, and midostaurin. The information presented is supported by available clinical trial data and is intended to assist researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.
Comparative Safety Analysis of FLT3 Inhibitors
The safety profiles of FLT3 inhibitors are a critical consideration in their clinical application. The following tables summarize the incidence of common and clinically significant adverse events (AEs) associated with this compound and other selected FLT3 inhibitors. Data is compiled from published clinical trial results and categorized by System Organ Class. The severity of AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Hematological Toxicities
Myelosuppression is a common class effect of FLT3 inhibitors, given their mechanism of action and the role of FLT3 in hematopoiesis.
| Adverse Event | This compound (Phase I/IIa)[1][2][3] | Gilteritinib (ADMIRAL Trial)[4][5][6] | Quizartinib (QuANTUM-R Trial)[2][7] | Sorafenib (Various Trials)[8][9] | Midostaurin (RADIUS-X & RATIFY Trials)[10][11][12] |
| Anemia (Grade ≥3) | 48.4% | 40% | 21.1% (30mg dose) | Not consistently reported | Rare (<1% new onset) |
| Thrombocytopenia (Grade ≥3) | 29.0% | 23% | 10.5% (30mg dose) | Not consistently reported | 16% |
| Neutropenia/Leukopenia (Grade ≥3) | Neutropenia: 16.1%, Leukopenia: 19.4% | Febrile Neutropenia: 45% | Neutropenia: 11.1% (60mg dose) | Not consistently reported | Febrile Neutropenia: 84% |
| Lymphocyte Count Decreased (Grade ≥3) | 16.1% | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
Non-Hematological Toxicities
Non-hematological adverse events vary among the different FLT3 inhibitors, reflecting their distinct kinase selectivity profiles.
| Adverse Event | This compound (Phase I/IIa)[1][2][3] | Gilteritinib (ADMIRAL Trial)[4][13] | Quizartinib (Phase 1 & 2 Trials)[2][14] | Sorafenib (Various Trials)[8][9] | Midostaurin (RADIUS-X & RATIFY Trials)[10][11][12] |
| Gastrointestinal | Abdominal pain (3.2%) | Diarrhea, Nausea | Nausea (22.2%), Vomiting (11.1%) | Diarrhea (8.3%), Nausea | Nausea (83%), Diarrhea, Vomiting (61%) |
| Hepatotoxicity (Grade ≥3) | Abnormal liver function (3.2%) | Transaminase increased (21%) | ALT elevations (3%) | Not consistently reported | ALT increased (20%) |
| Cardiotoxicity (Grade ≥3) | Hypertension (3.2%) | Cardiac failure (4%), Pericardial effusion (4%) | QTc Prolongation (Grade 3: 16%) | Not a prominent feature | QTc Prolongation (led to dose modification) |
| Dermatological | Not a prominent feature | Rash | Not a prominent feature | Hand-foot skin reaction (8.3%) , Rash (6.3%) | Rash (14.1%) |
| Constitutional | Not consistently reported | Fatigue/malaise (6%) | Fatigue (13.2%) | Fatigue | Fatigue |
| Other Significant AEs | Pneumonia (9.7%), Fibrinogen decreased (3.2%) | Differentiation syndrome (3%), Pancreatitis (5%) | Torsades de Pointes (rare) | Not consistently reported | Pulmonary toxicity |
Experimental Protocols for Safety Assessment
The evaluation of safety in clinical trials of FLT3 inhibitors follows standardized procedures to ensure patient well-being and to generate robust data.
Adverse Event Monitoring and Grading: Adverse events in the clinical trials for all the compared FLT3 inhibitors are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) , with version 5.0 being the current standard.[1][4][5][14][15] This system provides a standardized scale (Grade 1 to 5) for the severity of AEs, allowing for consistent reporting and comparison across studies.
Key Safety Monitoring Procedures:
-
Hematological Monitoring: Complete blood counts (CBC) with differential are monitored frequently, typically at baseline, weekly for the first few cycles, and then at regular intervals. Dose interruptions or reductions are often implemented based on the severity and duration of cytopenias.
-
Cardiac Safety Monitoring: Due to the known risk of QT interval prolongation with some FLT3 inhibitors, particularly quizartinib, rigorous cardiac monitoring is a standard part of clinical trial protocols.[2][3] This includes:
-
Hepatic and Renal Function Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine) is conducted to detect potential organ toxicity.
-
Dose-Limiting Toxicity (DLT) Assessment: In Phase 1 dose-escalation studies, a DLT period (typically the first cycle of treatment) is defined to determine the maximum tolerated dose (MTD). DLTs are pre-defined, severe adverse events that are considered unacceptable.
Visualizing Pathways and Processes
FLT3 Signaling Pathway and Inhibitor Action
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[10] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations, leads to uncontrolled cell growth and is a hallmark of certain types of AML. FLT3 inhibitors are designed to block this aberrant signaling.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Workflow for Safety Assessment in FLT3 Inhibitor Clinical Trials
The safety of a new drug is paramount. The following diagram illustrates a typical workflow for assessing the safety and toxicity of an FLT3 inhibitor in a clinical trial setting.
Caption: A typical workflow for safety assessment in clinical trials.
Conclusion
This compound, a novel JAK2/FLT3 inhibitor, has demonstrated a manageable safety profile in early clinical trials, with hematological toxicities being the most common adverse events. When compared to other FLT3 inhibitors, its safety profile shows both similarities and differences. While myelosuppression is a shared class effect, the incidence and severity of specific non-hematological toxicities, such as QTc prolongation with quizartinib and hand-foot skin reaction with sorafenib, appear to be less prominent with this compound based on the currently available data.
It is important to note that direct head-to-head comparative trials are limited, and the safety profiles of these drugs can be influenced by patient populations, disease characteristics, and concomitant medications. As more data from later-phase clinical trials of this compound become available, a more definitive comparison of its safety profile against other FLT3 inhibitors will be possible. This guide serves as a summary of the current landscape to aid in the ongoing evaluation and development of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. researchgate.net [researchgate.net]
- 7. patlynk.com [patlynk.com]
- 8. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ratifying the efficacy and safety of intensive induction chemotherapy for acute myeloid leukaemia by the Australasian Leukaemia & Lymphoma Group consensus approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trials - DataSource by Daiichi Sankyo [datasourcebydaiichisankyo.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. paidclinicaltrial.com [paidclinicaltrial.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
Safety Operating Guide
Navigating the Safe Disposal of Flonoltinib Maleate in a Laboratory Setting
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Flonoltinib maleate, a novel JAK2/FLT3 inhibitor, are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Adherence to established protocols for cytotoxic and hazardous waste is crucial, building a foundation of safety and trust in the research environment. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.
Immediate Safety and Logistical Information
Before initiating any procedure involving this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains comprehensive information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols. In the absence of a specific SDS, the precautionary principle dictates treating the compound as hazardous.
Personal Protective Equipment (PPE) and Handling:
-
PPE: Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[3]
1. Waste Segregation:
Proper segregation at the point of generation is the first critical step. All materials that have come into contact with this compound must be segregated from general laboratory waste.[3] This includes:
-
Unused or expired solid this compound.[3]
-
Solutions containing this compound.[3]
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.[3]
-
Contaminated sharps like needles and syringes.[3]
2. Waste Collection and Containment:
| Waste Type | Container Requirement | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | Collect unused or expired powder and contaminated consumables (e.g., gloves, pipette tips) in a dedicated container.[3] |
| Liquid Waste | Leak-proof, sealable container compatible with the solvent used (e.g., glass or polyethylene). | Collect all solutions containing this compound. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[3] |
| Sharps Waste | Puncture-proof, compliant sharps container labeled for cytotoxic/hazardous chemical waste. | Dispose of all contaminated needles, syringes, and other sharps immediately into the designated container.[3][4] |
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[2]
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic, awaiting pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
The cleaning materials used for decontamination should also be disposed of as hazardous waste.[3]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[4][5]
Experimental Protocol: Surface Decontamination
As no specific inactivation protocol for this compound is available, a general surface decontamination procedure should be followed.
Methodology:
-
Prepare a decontamination solution known to be effective against similar chemical compounds (e.g., a solution of detergent and water, followed by a solvent rinse like ethanol or isopropanol, if compatible with the surface).
-
Thoroughly wipe down all contaminated surfaces with the decontamination solution.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.[3]
-
Allow the surfaces to air dry completely within a ventilated enclosure.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Flonoltinib Maleate
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Flonoltinib maleate is a potent, orally effective dual Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor used in research for acute myelogenous leukemia and myeloproliferative neoplasms.[1] Due to its potency, stringent adherence to safety protocols is crucial to minimize exposure risk and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors. All personnel handling this compound must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[2] |
| Eye Protection | Safety glasses with side shields or goggles.[2] ANSI Z87.1-compliant.[3] | Protects eyes from splashes and aerosols.[2] |
| Body Protection | Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated.[2] | Prevents inhalation of the compound, which can be a primary route of exposure.[2] |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet.[3] | Prevents the spread of contamination outside of the designated work area.[3] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[2]
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that a spill kit and appropriate waste disposal containers are readily accessible.
-
Cover the work surface with an absorbent, disposable liner.
Weighing (Solid Compound):
-
Perform all weighing activities within a containment system like a chemical fume hood or BSC.[2]
-
Use a tared weigh boat to minimize the dispersion of powder.[2]
-
Handle the compound gently to avoid creating dust.
Reconstitution (Solution Preparation):
-
Slowly add the solvent to the solid compound to prevent splashing.[2]
-
Ensure the vial or container is securely capped before mixing or vortexing.
Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the work area.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[3] | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[3] | Labeled, leak-proof hazardous liquid waste container.[3] DO NOT pour down the drain. | Incineration by a certified hazardous waste management company.[3] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[3] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[3] |
By implementing these safety measures, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their vital work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
